4-tert-Butylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKTZOUPCDMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062035 | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-42-4 | |
| Record name | 4-(1,1-Dimethylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZ9SC8WCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-tert-butylpiperidine. The information is presented to support research, drug development, and scientific applications where this compound is of interest. All quantitative data is summarized in a structured table for ease of reference, and detailed experimental protocols for determining these properties are provided.
Core Physical Properties
This compound (CAS No. 1882-42-4) is a substituted piperidine derivative. Understanding its physical properties is crucial for its handling, application, and integration into various chemical and pharmaceutical processes.
Data Presentation
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Notes |
| Molecular Formula | C₉H₁₉N | |
| Molecular Weight | 141.25 g/mol | |
| Boiling Point | 179.7 °C | At 760 mmHg[1] |
| 70-75 °C | At 17 Torr[2] | |
| Melting Point | Data not readily available | |
| Density | 0.837 g/cm³ | [1] |
| Solubility | Data not readily available | |
| Vapor Pressure | 0.931 mmHg | At 25 °C[1] |
| Flash Point | 54.9 °C | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These are generalized protocols standardly used in chemical laboratories.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Thermometer
-
Boiling chips
-
Distillation head and receiving flask (for distillation method)
-
Thiele tube and capillary tube (for micro method)
Procedure (Distillation Method):
-
Assemble a simple distillation apparatus.
-
Place a volume of this compound (e.g., 20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Melting Point
While this compound is a liquid at room temperature, this protocol is relevant for its solid-state characterization if applicable (e.g., at low temperatures or for its salts).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if starting from a solid)
Procedure:
-
If the sample is solid, finely powder it using a mortar and pestle.
-
Pack a small amount of the powdered sample into the closed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance
Procedure (using a pycnometer for high accuracy):
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with distilled water of a known temperature and weigh it again.
-
Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.
Procedure (using a graduated cylinder):
-
Weigh an empty, dry graduated cylinder.
-
Add a known volume of this compound to the cylinder.
-
Weigh the graduated cylinder with the liquid.
-
The mass of the liquid is the difference between the two weighings.
-
Calculate the density by dividing the mass by the volume.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
-
Temperature-controlled bath
Procedure (Qualitative Assessment):
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 100 mg).
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, etc.).
-
Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period.
-
Observe whether the solute has completely dissolved. If it has, the substance is soluble in that solvent under the tested conditions. If not, it is considered insoluble or sparingly soluble.
Procedure (Quantitative Assessment - Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a temperature-controlled shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., gas chromatography). This concentration represents the solubility at that temperature.
Visualization of Physical Property Relationships
The following diagram illustrates the logical connections between the fundamental physical properties of a chemical compound like this compound.
Caption: Interrelationship of the physical properties of this compound.
References
An In-Depth Technical Guide to 4-tert-Butylpiperidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-butylpiperidine, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and provides an in-depth look at its synthesis, with a focus on the catalytic hydrogenation of 4-tert-butylpyridine. Furthermore, this guide explores the critical role of this compound as a key building block in the synthesis of several targeted cancer therapies, including Vandetanib, Crizotinib, Ibrutinib, and various CDK9 inhibitors. The underlying mechanisms of action and associated signaling pathways of these drugs are elucidated through detailed diagrams, offering valuable insights for researchers in the field of oncology and drug discovery.
Core Properties of this compound
This compound, identified by the CAS number 1882-42-4 , is a substituted piperidine with a bulky tert-butyl group at the 4-position.[1] This structural feature significantly influences its physical and chemical properties, as well as its utility as a synthetic intermediate.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Property | Value | Reference |
| CAS Number | 1882-42-4 | [1] |
| Molecular Formula | C₉H₁₉N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| Boiling Point | 179.7 °C at 760 mmHg | [1] |
| Density | 0.837 g/cm³ | [1] |
| Flash Point | 54.9 °C | [1] |
| Appearance | Data not readily available, likely a liquid at room temperature | |
| Solubility | Data not readily available, expected to have some solubility in organic solvents |
Safety and Hazard Information
This compound is classified as a combustible liquid and is harmful if swallowed, causing skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a well-ventilated place with the container tightly closed.[1]
| Hazard Statement | Code | Description |
| Combustible liquid | H227 | Combustible liquid.[1] |
| Harmful if swallowed | H302 | Harmful if swallowed.[1] |
| Causes skin irritation | H315 | Causes skin irritation.[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-butylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of 4-tert-Butylpyridine
This protocol outlines a general procedure for the catalytic hydrogenation of 4-tert-butylpyridine. Specific reaction conditions may need to be optimized based on the available equipment and desired scale.
Materials:
-
4-tert-Butylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas source
-
Inert gas (e.g., Nitrogen or Argon) for purging
-
Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable high-pressure reaction vessel, dissolve 4-tert-butylpyridine in a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10% Pd/C) to the solution under an inert atmosphere.
-
Purging: Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air and quench it with water after filtration.
-
Isolation: If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of numerous pharmaceuticals, particularly in the field of oncology. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug molecule.
Vandetanib: A Multi-Kinase Inhibitor
Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][3][4] By targeting these pathways, Vandetanib can inhibit tumor angiogenesis and cell proliferation.[3] It is primarily used in the treatment of medullary thyroid cancer.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Crizotinib: An ALK and ROS1 Inhibitor
Crizotinib is a tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK) and ROS1.[5][6] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, which drive uncontrolled cell proliferation.[6][7] Crizotinib effectively inhibits these fusion proteins.[5]
Caption: Crizotinib targets ALK and ROS1 fusion proteins.
Ibrutinib: A Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[8] By irreversibly binding to BTK, Ibrutinib blocks downstream signaling that is essential for the proliferation and survival of malignant B-cells.[8][9] It is used to treat various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
CDK9 Inhibitors in Cancer Therapy
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[10] It is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, allowing for productive transcription of genes, including those that promote cancer cell survival.[10] CDK9 inhibitors block this process, leading to apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins.
Caption: CDK9 inhibitors block transcription elongation, inducing apoptosis.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its unique structural properties make it an invaluable intermediate in the synthesis of complex, biologically active molecules. The information presented in this guide, from its fundamental properties to its role in the creation of life-saving medicines, underscores the importance of such building blocks in modern drug discovery. The detailed examination of the signaling pathways of drugs derived from this scaffold provides a deeper understanding of their therapeutic mechanisms and can guide the development of future targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. Vandetanib - Wikipedia [en.wikipedia.org]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Analysis of Piperidine Crystal Structures: A Technical Guide
Introduction
A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis of 4-tert-butylpiperidine has not been reported. To provide a relevant and in-depth technical guide for researchers, scientists, and drug development professionals, this document presents a detailed crystal structure analysis of a closely related and structurally simple analogue: 2-ethylpiperidinium chloride. This example serves to illustrate the experimental protocols and data presentation typical for the crystallographic analysis of small organic molecules containing a piperidine ring.
The piperidine moiety is a crucial saturated heterocycle in a vast number of pharmaceuticals and biologically active compounds. Understanding its three-dimensional structure, including the conformation of the six-membered ring and the stereochemistry of its substituents, is fundamental for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this precise structural information.
This guide will detail the crystallographic data and the experimental methodology used to determine the crystal structure of 2-ethylpiperidinium chloride, presented in a format that is both accessible and informative for the target audience.
Crystallographic Data of 2-Ethylpiperidinium Chloride
The following table summarizes the key quantitative data from the single-crystal X-ray diffraction analysis of 2-ethylpiperidinium chloride. This data provides the fundamental parameters that define the crystal lattice and the arrangement of the molecules within it.
| Parameter | Value |
| Empirical Formula | C₇H₁₆N⁺·Cl⁻ |
| Formula Weight | 149.66 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 24.2052 (6) Å |
| b | 9.7594 (3) Å |
| c | 7.2764 (2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1718.89 (8) ų |
| Z | 8 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.156 Mg/m³ |
| Absorption Coefficient (μ) | 0.37 mm⁻¹ |
| Reflections Collected | 50389 |
| Independent Reflections | 4453 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.088 |
| Goodness-of-fit (S) | 1.07 |
Data sourced from the crystallographic study of 2-ethylpiperidinium chloride.[1]
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis and structure refinement. The following is a representative experimental protocol based on the analysis of 2-ethylpiperidinium chloride[1].
1. Crystal Growth and Mounting:
-
Single crystals of 2-ethylpiperidinium chloride suitable for X-ray diffraction were obtained through slow evaporation of a solution of the compound.
-
A suitable crystal with dimensions of approximately 0.72 × 0.27 × 0.15 mm was selected and mounted on a goniometer head.
2. Data Collection:
-
X-ray diffraction data were collected on a Bruker SMART APEXII CCD area-detector diffractometer.[1]
-
The crystal was maintained at a constant temperature of 100 K during data collection using a stream of cold nitrogen gas.[1]
-
The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
-
A series of frames were collected with different crystal orientations to ensure complete data coverage.
3. Data Processing:
-
The raw diffraction data were processed using the SAINT software package.[1] This involves integrating the diffraction spots to determine their intensities and applying corrections for various experimental factors.
-
An absorption correction was applied using the SADABS program.[1]
4. Structure Solution and Refinement:
-
The crystal structure was solved using direct methods with the SHELXTL software package.[1] This initial step provides a preliminary model of the atomic positions.
-
The structural model was then refined against the full set of reflection data by full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms were located in the difference Fourier maps and were treated with a mixture of independent and constrained refinement.[1]
Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to the final validation of the crystal structure.
While the specific crystal structure of this compound is not currently available in the public domain, the analysis of the closely related 2-ethylpiperidinium chloride provides a valuable and illustrative guide to the process and data involved in the crystallographic characterization of piperidine-containing compounds. The detailed quantitative data, experimental protocols, and the logical workflow presented here offer a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the power of single-crystal X-ray diffraction in elucidating the precise three-dimensional atomic arrangement of molecules. This structural insight is indispensable for understanding molecular interactions and advancing the design of new therapeutic agents.
References
Conformational Analysis of 4-tert-Butylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-tert-butylpiperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds. Its conformational behavior, dictated by the sterically demanding tert-butyl group, plays a pivotal role in determining molecular shape, receptor binding affinity, and ultimately, biological activity. This technical guide provides an in-depth analysis of the conformational landscape of this compound, integrating quantitative data from experimental and computational studies. Detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are presented to facilitate further research and application in drug design and development.
Introduction: The Conformational Lock
The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. In substituted piperidines, the spatial arrangement of substituents is a critical determinant of their physicochemical properties. The this compound system is of particular interest due to the pronounced steric bulk of the tert-butyl group. This substituent acts as a "conformational lock," overwhelmingly favoring a single chair conformation where it occupies the equatorial position. This minimizes destabilizing 1,3-diaxial interactions that would arise if the bulky group were in an axial orientation.
The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. For a tert-butyl group in a cyclohexane ring, the A-value is substantial, estimated to be between 4.9 and 5.4 kcal/mol.[1][2] This strong energetic penalty for the axial conformation effectively locks the piperidine ring in the conformation where the tert-butyl group is equatorial.
Quantitative Conformational Analysis
A comprehensive understanding of the conformational preferences of this compound requires the integration of data from various analytical techniques. The following tables summarize key quantitative data derived from experimental and computational studies.
Table 1: Conformational Energy Data
| Parameter | Value (kcal/mol) | Method | Reference |
| A-value (tert-butyl in cyclohexane) | ~4.9 - 5.4 | Experimental/Computed | [1][2] |
| Estimated ΔG° (axial vs. equatorial) for this compound | ~5.0 | Analogy to Cyclohexane |
Table 2: Representative Geometric Parameters from X-ray Crystallography of Piperidine Derivatives in a Chair Conformation
| Parameter | Typical Value (Å or °) |
| C-N Bond Length | 1.46 - 1.48 |
| C-C Bond Length | 1.51 - 1.54 |
| C-N-C Bond Angle | 110 - 112 |
| C-C-N Bond Angle | 110 - 112 |
| C-C-C Bond Angle | 110 - 112 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. The magnitude of three-bond coupling constants (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³J_aa_) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ae_) or two equatorial protons (³J_ee_) is much smaller (2-5 Hz).
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based conformational analysis.
Due to the overwhelming preference for the equatorial conformer, the observed coupling constants for this compound are expected to be the weighted average, which will strongly reflect the values for the single, locked conformation. The observation of large (10-13 Hz) coupling constants between the axial protons on C2 and C3 (and C5 and C6) and their adjacent axial proton on C4 would provide definitive evidence for the equatorial placement of the tert-butyl group.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystallographic analysis.
The resulting crystal structure would be expected to show a chair conformation of the piperidine ring with the tert-butyl group in an equatorial position. The precise geometric parameters obtained can be used to validate computational models.
Computational Modeling Protocols
Computational chemistry provides a powerful means to investigate the conformational energetics and geometries of molecules. Both molecular mechanics and quantum mechanics methods are valuable tools for this purpose.
Molecular Mechanics (MM)
Molecular mechanics models molecules as a collection of atoms held together by springs, using a force field to calculate the potential energy of a given conformation.
Protocol for Molecular Mechanics Calculations:
-
Structure Building: Construct the 3D structure of both the equatorial and axial conformers of this compound using a molecular modeling software package.
-
Force Field Selection: Choose a suitable force field, such as MMFF94, OPLS, or AMBER. These force fields contain parameters for the bonded and non-bonded interactions within the molecule.
-
Geometry Optimization: Perform a full geometry optimization for each conformer to find the lowest energy structure for each.
-
Energy Calculation: Calculate the steric energy of the optimized conformers. The difference in energy between the axial and equatorial conformers provides an estimate of the conformational free energy difference (A-value).
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems.
Protocol for DFT Calculations:
-
Initial Geometries: Use the molecular mechanics optimized structures as starting points for the DFT calculations.
-
Method and Basis Set Selection: Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311+G(d,p)). The choice of functional and basis set will impact the accuracy and computational time.[3][4][5][6][7]
-
Geometry Optimization: Perform a full geometry optimization for both the equatorial and axial conformers.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Calculate the electronic energies and the Gibbs free energies of both conformers. The difference in Gibbs free energy will provide a more accurate prediction of the conformational equilibrium.
Logical Flow of a DFT Conformational Analysis
Caption: Logical workflow for a DFT-based conformational analysis.
Conclusion
The conformational analysis of this compound is a cornerstone for understanding the structure-activity relationships of a multitude of bioactive molecules. The pronounced steric hindrance of the tert-butyl group effectively locks the piperidine ring into a chair conformation with the substituent in an equatorial position. This guide has provided a comprehensive overview of the quantitative data and detailed experimental and computational protocols necessary for a thorough investigation of this important molecular scaffold. The methodologies outlined herein are broadly applicable to the study of other substituted piperidines and are essential for the rational design of new therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
In-Depth Technical Guide to the NMR Spectral Data of 4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylpiperidine. It is designed to serve as a core reference for researchers and professionals in drug development and chemical sciences who utilize NMR spectroscopy for structural elucidation and conformational analysis.
Introduction to this compound and its Conformational Significance
This compound is a substituted heterocyclic aliphatic amine. Its structure is of significant interest in the field of stereochemistry and conformational analysis. The bulky tert-butyl group at the C4 position effectively "locks" the piperidine ring into a rigid chair conformation. Due to immense steric strain, the tert-butyl group overwhelmingly favors the equatorial position, which in turn restricts the ring's ability to undergo chair-flipping. This conformational locking makes this compound an ideal model compound for studying the distinct NMR spectral properties of axial and equatorial protons and carbons in a six-membered ring system.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is a compilation from typical values observed for such systems, reflecting the locked chair conformation.
¹H NMR Spectral Data
| Proton | Multiplicity | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |
| H-1 (NH) | Broad Singlet | ~1.5 - 2.5 | - |
| H-2, H-6 (axial) | Doublet of Triplets | ~2.5 - 2.7 | J(H2a, H2e) ≈ 12-13, J(H2a, H3a) ≈ 10-12, J(H2a, H3e) ≈ 3-4 |
| H-2, H-6 (equatorial) | Doublet of Multiplets | ~3.0 - 3.2 | J(H2e, H2a) ≈ 12-13 |
| H-3, H-5 (axial) | Multiplet | ~1.0 - 1.2 | - |
| H-3, H-5 (equatorial) | Multiplet | ~1.7 - 1.9 | - |
| H-4 (axial) | Multiplet | ~1.0 - 1.2 | - |
| -C(CH₃)₃ | Singlet | ~0.85 | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm |
| C-2, C-6 | ~47 |
| C-3, C-5 | ~29 |
| C-4 | ~48 |
| -C (CH₃)₃ | ~32 |
| -C(C H₃)₃ | ~27.5 |
Note: The assignments are based on the expected chemical shifts for a conformationally locked piperidine ring.
Conformational Analysis via NMR
The NMR spectrum of this compound is a direct reflection of its rigid, chair conformation with an equatorial tert-butyl group.
-
Proton Anisotropy: The axial protons at C2/C6 and C3/C5 are shielded compared to their equatorial counterparts and thus appear at a lower chemical shift (upfield). This is due to their position relative to the magnetic anisotropy of the C-C single bonds in the ring.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons. In the chair conformation:
-
Axial-Axial (H2a-H3a): The dihedral angle is approximately 180°, leading to a large coupling constant (typically 10-13 Hz).
-
Axial-Equatorial (H2a-H3e) and Equatorial-Equatorial (H2e-H3e): The dihedral angles are around 60°, resulting in smaller coupling constants (typically 2-5 Hz). This clear difference in coupling constants is a powerful tool for assigning axial and equatorial protons.
-
Experimental Protocols
The following is a generalized experimental protocol for acquiring the NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field is shimmed to achieve homogeneity across the sample, which is crucial for high-resolution spectra.
-
¹H NMR Acquisition:
-
Pulse Angle: A typical pulse angle of 30-45° is used.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Angle: A 30-45° pulse angle is generally used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.
-
Visualizations
Logical Relationship of Conformational Analysis
An In-depth Technical Guide to the Synthesis of 4-tert-butylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-tert-butylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a sterically bulky tert-butyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a key structural motif in the design of novel therapeutic agents. This guide focuses on a robust and widely applicable synthetic route commencing from 4-tert-butylpyridine.
Core Synthesis Pathway
The most common and efficient synthesis of this compound hydrochloride involves a two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 4-tert-butylpyridine is reduced to the corresponding saturated piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.
-
Hydrochlorination: The resulting this compound is treated with hydrochloric acid to form the stable and readily handleable hydrochloride salt.
This synthetic approach is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.
In-depth Technical Guide: Physicochemical Characterization of 4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-butylpiperidine, with a focus on its molecular weight. Detailed experimental protocols for the determination of this critical parameter are provided, alongside structured data presentation and workflow visualizations to support research and development activities.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications, from reaction stoichiometry to analytical method development.
| Property | Value | Source |
| Molecular Formula | C9H19N | [1][2] |
| Molecular Weight | 141.25 g/mol | [1][2] |
| CAS Number | 1882-42-4 | [2] |
| Boiling Point | 179.7°C at 760 mmHg | [2] |
| Density | 0.837 g/cm³ | [2] |
| Vapor Pressure | 0.931 mmHg at 25°C | [2] |
| Flash Point | 54.9°C | [2] |
Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The molecular weight of this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then ionizes it to determine its mass-to-charge ratio, providing a precise molecular weight.
Objective: To determine the molecular weight of a this compound sample.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or methanol)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC column suitable for amine analysis (e.g., HP-5MS)[1]
-
Microsyringe for sample injection
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable high-purity solvent. A typical concentration is in the range of 10-100 µg/mL.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC) Conditions:
-
Injection Port Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/minute.
-
Hold at 200°C for 5 minutes.
-
-
Column: A non-polar or mid-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of amines.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300 to ensure detection of the molecular ion and potential fragments.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Initiate the GC-MS data acquisition. The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
-
-
Data Interpretation:
-
The primary piece of information to identify is the molecular ion peak (M+) . This peak represents the intact molecule with one electron removed and will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this peak is expected at m/z 141.
-
The spectrum will also show fragment ions at lower m/z values, which can be used to confirm the structure of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for determining the molecular weight of this compound using GC-MS.
References
Navigating the Safe Handling of 4-tert-butylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling protocols for 4-tert-butylpiperidine (CAS No: 1882-42-4), a key building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological profile, proper handling procedures, emergency measures, and disposal of this compound, supplemented with clear data tables and a procedural workflow for managing accidental spills.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. While comprehensive experimental data is not always available, the following table summarizes key known characteristics.
| Property | Value | Reference |
| Molecular Formula | C9H19N | [1] |
| Molecular Weight | 141.25 g/mol | [1] |
| CAS Number | 1882-42-4 | [1] |
| EINECS Number | 217-539-4 | [1] |
| Boiling Point | 196-197 °C | [2] |
| Melting Point | -40 °C | [2] |
| Flash Point | Combustible liquid (H227) | [1] |
| Density | No data available | |
| Solubility | No data available | [2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | |
| Flammable Liquids | Category 4 | H227: Combustible liquid | None |
Signal Word: Danger[1]
Section 3: Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
| Protection Type | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes of the corrosive material.[1][3] |
| Hand Protection | Double gloving is recommended. Inner Glove: Nitrile rubber (min. 0.1 mm thickness). Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness). | Provides robust protection against skin irritation and absorption.[1][3] Gloves must be inspected prior to use and changed immediately upon contamination.[4] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves for larger quantities. Closed-toe shoes and long pants are required. | Protects skin from potential splashes and contact.[3][4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | Prevents inhalation of harmful vapors that can cause respiratory irritation.[1][5] |
Section 4: Safe Handling and Storage
Proper handling and storage practices are critical to minimizing the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Avoid contact with skin and eyes.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and take precautionary measures against static discharges.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store locked up.[1]
-
Keep away from heat, sparks, and open flames.[7]
-
Store apart from incompatible materials such as strong oxidizing agents and acids.[7][8]
Section 5: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical help.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Get medical help if you feel unwell.[1] |
| Ingestion | Rinse mouth with water.[4][6] Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[8][9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Wear appropriate personal protective equipment as outlined in Section 3.[6] Avoid breathing vapors, mist, or gas.[4] Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains, as it may be harmful to aquatic life.[4][7]
-
Containment and Cleanup: Absorb the spillage with a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[2] Collect the material in a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]
Section 7: Accidental Spill Response Workflow
The following diagram outlines a logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for responding to a chemical spill.
Section 8: Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the cited resources. The hazard classifications are typically derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) under regulations such as REACH, often based on studies conducted by chemical manufacturers. These studies follow standardized OECD guidelines for testing of chemicals, such as those for acute oral toxicity (OECD 423), skin irritation (OECD 404), and eye irritation (OECD 405).
Section 9: Disposal Considerations
All waste generated from the use of this compound, including contaminated materials and empty containers, must be treated as hazardous waste.[1] Disposal should be carried out by a licensed chemical disposal company in accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this chemical into sewer systems or the environment.[4]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards present in your laboratory and a comprehensive risk assessment for your intended use of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Solubility of 4-tert-butylpiperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylpiperidine is a substituted heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and application in various chemical processes. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a visual workflow for these procedures.
While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, a qualitative assessment can be made based on the physicochemical properties of the parent piperidine molecule and the influence of the tert-butyl substituent. Piperidine itself is miscible with a wide range of organic solvents, and it is anticipated that this compound will exhibit high solubility in most common organic solvents.[1][2] The presence of the nonpolar tert-butyl group may slightly decrease its solubility in highly polar solvents compared to piperidine, while potentially enhancing its solubility in nonpolar hydrocarbon solvents.
Predicted Solubility Profile
Based on general principles of "like dissolves like," the following qualitative solubility profile for this compound in various classes of organic solvents is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Miscible | The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, facilitating interaction with protic solvents. |
| Polar Aprotic | Acetone, Dichloromethane | High | Favorable dipole-dipole interactions are expected between the polar C-N bond of the solute and the solvent molecules. |
| Nonpolar Aromatic | Toluene | Moderate to High | The aliphatic piperidine ring and the bulky, nonpolar tert-butyl group suggest good compatibility and van der Waals interactions with aromatic hydrocarbon solvents.[1] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, the following experimental methodologies are recommended. The primary method described is the widely accepted isothermal shake-flask method, followed by a suitable analytical technique for concentration measurement.
Isothermal Shake-Flask Method
This gravimetric or solution-based analysis method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
a. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
b. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to permit the undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter to avoid precipitation.
-
Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed volumetric flask.
-
Dilute the sample to a suitable concentration with the same solvent for analysis.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Analytical Methods
a. Gas Chromatography (GC):
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-17) is suitable.
-
Injector and Detector Temperatures: Typically 250 °C.
-
Oven Program: An initial temperature of ~100 °C, ramped to ~250 °C. The exact program should be optimized.
-
Carrier Gas: Helium or Nitrogen.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.
b. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is generally suitable.
-
Mobile Phase: A mixture of acetonitrile or methanol and water, possibly with a modifier like trifluoroacetic acid (TFA) if the peak shape is poor.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) as the compound lacks a strong chromophore.
-
Standard Preparation: Similar to GC, prepare a calibration curve using standard solutions of known concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
A Deep Dive into 4-tert-butylpiperidine: Theoretical and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylpiperidine is a key structural motif in a multitude of pharmacologically active compounds and serves as a valuable building block in organic synthesis. The conformational preference and electronic properties of the this compound scaffold are of paramount importance in dictating the biological activity and physicochemical characteristics of its derivatives. The bulky tert-butyl group at the C4 position effectively "locks" the piperidine ring into a specific conformation, thereby reducing conformational flexibility and providing a well-defined orientation for substituents. This in-depth technical guide explores the theoretical and computational studies that have elucidated the structural and electronic landscape of this compound and its analogues, providing a crucial understanding for rational drug design and development.
Conformational Analysis
The conformational landscape of the piperidine ring in this compound is dominated by the steric hindrance imposed by the large tert-butyl group. While piperidine itself can exist in a dynamic equilibrium between two chair conformations, the presence of the 4-tert-butyl substituent strongly favors a single, low-energy conformation.
Computational studies on analogous systems, such as cis-1,4-di-tert-butylcyclohexane, have shown that the steric strain of placing a tert-butyl group in an axial position is highly unfavorable. In many cases, this strain can lead to a preference for a twisted-boat conformation over a chair conformation with an axial tert-butyl group. However, for this compound, the chair conformation with the tert-butyl group in the equatorial position is widely accepted as the most stable conformer. This arrangement minimizes steric interactions and places the bulky group in a less hindered orientation.
Logical Relationship: Conformational Preference
Caption: Conformational preference of the this compound ring.
Computational Chemistry Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound and its derivatives. The B3LYP functional, combined with various basis sets such as 6-311+G(2d,p), is a commonly employed method for geometry optimization and the calculation of molecular properties.[2]
Key Computational Analyses:
-
Geometry Optimization: Theoretical calculations are used to determine the lowest energy three-dimensional structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
-
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.[2]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Theoretical NMR Spectroscopy: Computational methods can predict NMR chemical shifts, which, when compared with experimental data, can help in structure elucidation and conformational analysis. Studies on related piperidine derivatives have demonstrated the use of DFT for calculating 1H, 13C, and 15N NMR chemical shifts.
Experimental Workflow: Computational Analysis
Caption: A typical workflow for the computational analysis of this compound.
Quantitative Data Summary
While comprehensive quantitative data for the parent this compound is not consolidated in a single source within the provided search results, the following table summarizes the types of data that are typically generated through computational studies of its derivatives. These values serve as a reference for what to expect for this compound.
| Parameter | Typical Computational Method | Derivative Studied | Observed/Calculated Values | Reference |
| Conformational Energy | DFT | N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine | Trans isomers exist in chair conformations. | [1] |
| Bond Lengths & Angles | DFT (B3LYP/6-311+G(2d,p)) | tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | Optimized structure consistent with X-ray data. | [2] |
| ¹³C NMR Chemical Shifts (ppm) | Experimental | cis-4-tert-Butyl-2-methyl-piperidine | A range of shifts are reported for the different carbon atoms in the ring and substituents. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound can be adapted from procedures reported for its derivatives. A general synthetic approach often involves the reduction of a corresponding pyridine or the functionalization of a pre-existing piperidine ring.
General Synthesis Protocol (Illustrative)
A common synthetic route to 4-substituted piperidines involves the modification of 4-piperidone. For instance, the synthesis of 1-boc-4-aminopiperidine, a related compound, starts from 4-piperidone monohydrate hydrochloride. A generalized procedure for obtaining this compound could involve a Grignard reaction with tert-butylmagnesium halide on 4-piperidone, followed by protection of the nitrogen and subsequent reduction of the resulting tertiary alcohol and deprotection.
Experimental Workflow: Synthesis and Characterization
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-tert-butylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4-tert-butylpiperidine scaffold is a significant structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and lipophilicity into molecules. The bulky tert-butyl group often locks the piperidine ring into a specific chair conformation, which can be advantageous for optimizing drug-receptor interactions. This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives, catering to the needs of researchers in drug discovery and development.
I. Synthesis via N-Alkylation of this compound
A common and straightforward method for synthesizing N-substituted this compound derivatives is the direct alkylation of the parent amine. This approach is suitable for introducing a variety of substituents on the nitrogen atom.
Reaction Scheme:
Quantitative Data for N-Alkylation:
| Derivative | Alkylating Agent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl-4-tert-butylpiperidine | Methyl p-toluenesulfonate | - | - | - | - | - | [1][2] |
| N-Ethyl-4-tert-butylpiperidine | Ethyl p-toluenesulfonate | - | - | - | - | - | [1][2] |
| N-Benzyl-4-tert-butylpiperidine | Benzyl p-toluenesulfonate | - | - | - | - | - | [1][2] |
Experimental Protocol: General Procedure for N-Alkylation [1][2]
-
To a solution of this compound in a suitable solvent (e.g., acetonitrile, DMF), add the alkylating agent (e.g., alkyl halide or sulfonate).
-
Add a base (e.g., K₂CO₃, Et₃N) to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired N-substituted this compound derivative.
Synthetic Workflow for N-Alkylation
Caption: N-Alkylation of this compound.
II. Synthesis from 4-Piperidone Precursors
N-protected 4-piperidone derivatives, such as N-Boc-4-piperidone, are versatile starting materials for the synthesis of various 4-substituted piperidines. Reductive amination is a key transformation in this synthetic route.
Quantitative Data for Reductive Amination:
| Starting Material | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | Not specified | - | [3] |
| Aldehydes | Primary amines | Sodium triacetoxyborohydride | Not specified | High | [4] |
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone [3][4][5][6][7]
-
Dissolve N-Boc-4-piperidone and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.
-
If necessary, add an acid catalyst (e.g., acetic acid) to facilitate imine/iminium ion formation.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-Boc protected 4-amino-piperidine derivative.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.
Synthetic Workflow for Reductive Amination
Caption: Reductive amination of N-Boc-4-piperidone.
III. Synthesis from Piperidin-4-ylmethanol
Commercially available piperidin-4-ylmethanol can be used as a starting material for the synthesis of 4-substituted piperidine derivatives. The synthesis typically involves N-protection followed by modification of the hydroxymethyl group.
Quantitative Data for Synthesis from Piperidin-4-ylmethanol:
| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |
| N-Boc Protection | Piperidin-4-ylmethanol, (Boc)₂O | - | THF | 85.0 | [8] |
| Oxidation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | PCC | DCM | - | [9] |
| Sulfonation | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-toluenesulfonyl chloride | Pyridine | - | - | [10] |
| Substitution | tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate, Methyl 4-hydroxy-3-methoxybenzoate | K₂CO₃ | DMF | 51.2 | [8][10] |
Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate [8][10]
Step 1: N-Boc Protection of Piperidin-4-ylmethanol [8]
-
Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyldicarbonate (1 equivalent) in THF.
-
Stir the solution at room temperature for 8 hours.
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in ether, wash with water and then with brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to give tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Sulfonation of the Hydroxymethyl Group [10]
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (1 equivalent) and stir the mixture at 5°C for 10 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the tosylated intermediate.
Step 3: Nucleophilic Substitution [8][10]
-
To a solution of the tosylated intermediate (1 equivalent) and methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in DMF, add potassium carbonate.
-
Heat the mixture to 153°C and stir for 10 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization to obtain tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.
Synthetic Workflow from Piperidin-4-ylmethanol
Caption: Synthesis from piperidin-4-ylmethanol.
IV. Synthesis via Catalytic Hydrogenation of 4-tert-butylpyridine
The catalytic hydrogenation of the corresponding pyridine derivative is a fundamental method for the synthesis of the piperidine ring.
Reaction Scheme:
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Charge a high-pressure reactor with 4-tert-butylpyridine, a suitable solvent (e.g., methanol, ethanol, acetic acid), and a hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen, argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specified temperature until the hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by distillation or by conversion to a salt followed by recrystallization and liberation of the free base.
Synthetic Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 4-tert-butylpyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-tert-Butylpiperidine in Palladium-Catalyzed C-N Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceutical agents where arylamine moieties are prevalent. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds.[1][2]
This document provides detailed application notes and protocols for the use of 4-tert-butylpiperidine in such reactions. It is important to clarify a key distinction: in the context of modern high-performance catalytic systems, simple secondary amines like this compound are not typically employed as the primary stabilizing ligand for the palladium catalyst. Instead, they serve as crucial nucleophilic coupling partners (i.e., reactants). The catalytic activity and stability are imparted by sophisticated, sterically bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4] These specialized ligands are essential for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, especially when using less reactive aryl chlorides.[3]
These protocols, therefore, detail the application of this compound as a nucleophile in the Buchwald-Hartwig cross-coupling reaction, a vital transformation for drug discovery and development.
Data Presentation: Representative Scope of C-N Coupling with Piperidines
The following table summarizes representative yields for the palladium-catalyzed coupling of various aryl halides with piperidine, demonstrating the general applicability of the method. Conditions may vary, but typically involve a palladium source, a biarylphosphine ligand, and a strong base.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 2 | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 0.3 | 93 | Org. Lett. 2007, 9, 1825-1828[5] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 24 | 92 | J. Am. Chem. Soc. 2006, 128, 10694-10695 |
| 4 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 85 | Org. Lett. 2008, 10, 3505-3508 |
| 5 | 1-Chloro-3-nitrobenzene | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 98 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 6 | 4-Bromobenzonitrile | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 91 | J. Am. Chem. Soc. 2008, 130, 13552-13554 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed C-N Cross-Coupling of an Aryl Chloride with this compound
This protocol provides a general method for the coupling of an aryl chloride with this compound using a palladium precatalyst. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
XPhos Pd G3 (a third-generation precatalyst, 0.02 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the XPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 equiv). If the aryl chloride is a solid, it can be added with the catalyst and base.
-
Add anhydrous, degassed toluene via syringe, followed by this compound (1.2 equiv).[3]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Signaling Pathway: The Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction. The cycle involves the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: 4-tert-butylpiperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research, therapeutic, and diagnostic applications. The most widely adopted SPPS methodology is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection. The removal of the Fmoc group, termed deprotection, is a critical step in the synthesis cycle and is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
While piperidine is highly effective, its classification as a controlled substance in many regions has prompted the investigation of alternatives. Among these, substituted piperidines have been explored to modulate basicity and steric properties, potentially influencing deprotection efficiency and side reactions. This document provides a detailed examination of 4-tert-butylpiperidine as a potential reagent for Fmoc deprotection in SPPS.
Note on a Novel Reagent: Direct and extensive experimental data on the application of this compound in SPPS is not widely available in peer-reviewed literature. The information presented herein is based on established principles of peptide chemistry, data from structurally related piperidine derivatives, and inferred chemical behavior due to the steric bulk of the tert-butyl group. The provided protocols are intended as a starting point for research and will likely require optimization.
The Role of Piperidine and its Analogs in Fmoc Deprotection
The mechanism of Fmoc deprotection by a secondary amine like piperidine proceeds via a β-elimination pathway. The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate. This highly reactive electrophile is subsequently scavenged by the amine to form a stable adduct, preventing side reactions with the deprotected Nα-amine of the growing peptide chain.
The structure of the amine used for deprotection can significantly impact the reaction kinetics and efficiency. Steric hindrance around the nitrogen atom can affect its ability to both abstract the proton and trap the DBF intermediate.
Comparative Analysis of Deprotection Reagents
To understand the potential performance of this compound, it is useful to compare its properties with the standard reagent, piperidine, and a commonly used alternative, 4-methylpiperidine.
| Parameter | Piperidine | 4-Methylpiperidine | This compound (Inferred) |
| Structure |
|
|
|
| pKa of Conjugate Acid | ~11.2 | ~11.3 | ~11.3 |
| Steric Hindrance | Low | Low | High |
| Deprotection Rate | Fast | Similar to or slightly faster than piperidine[1][2] | Potentially slower than piperidine due to steric hindrance |
| DBF Adduct Formation | Efficient | Efficient[2] | May be less efficient due to steric hindrance |
| Advantages | - Well-established- Fast deprotection | - Not a controlled substance- Similar efficiency to piperidine[1][2] | - Not a controlled substance- Potential for altered selectivity in sensitive applications |
| Disadvantages | - Controlled substance | - Less data available than for piperidine | - Lack of experimental data- Potential for slower deprotection kinetics- Possible incomplete DBF scavenging |
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of this compound in manual and automated SPPS. Optimization of reaction times and concentrations is highly recommended.
Manual Fmoc Deprotection Protocol
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a filtered reaction vessel.
-
Solvent Removal: Drain the DMF.
-
Initial Deprotection: Add a solution of 20% (v/v) this compound in DMF to the resin, ensuring the resin is fully submerged. Agitate for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) this compound in DMF and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent and the dibenzofulvene adduct.
-
Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the presence of a free primary amine, indicating complete deprotection. If the test is negative or weak, repeat steps 5 and 6.
Automated SPPS Protocol Considerations
For automated synthesizers, a new deprotection method using this compound would need to be created. Key parameters to consider for programming include:
-
Reagent: 20% this compound in DMF.
-
Delivery Volume: Sufficient to fully swell and suspend the resin.
-
Deprotection Times:
-
Initial deprotection: 5-10 minutes.
-
Main deprotection: 20-30 minutes.
-
These times may need to be extended compared to standard piperidine protocols.
-
-
Washing Steps: Increase the number and/or duration of DMF washes following deprotection to ensure complete removal of the bulkier reagent and its adduct.
Visualizations
General Fmoc Deprotection Workflow
Caption: General workflow for the Fmoc deprotection step in SPPS.
Inferred Effect of Steric Hindrance on Fmoc Deprotection
Caption: Inferred impact of steric hindrance on deprotection kinetics.
Potential Advantages and Disadvantages of this compound
Potential Advantages
-
Regulatory Status: Like 4-methylpiperidine, this compound is not typically a controlled substance, simplifying procurement and storage.
-
Reduced Basicity-Related Side Reactions: While the pKa is similar to piperidine, the increased steric bulk might reduce the incidence of base-catalyzed side reactions at sterically hindered positions within the peptide sequence.
Potential Disadvantages and Research Questions
-
Slower Deprotection Kinetics: The primary concern is that the steric bulk of the tert-butyl group will hinder the approach of the amine to the fluorenyl group, slowing down the rate of deprotection. This could lead to incomplete Fmoc removal within standard reaction times, resulting in deletion sequences.
-
Inefficient DBF Scavenging: The bulky nature of this compound may also reduce its efficiency in trapping the dibenzofulvene intermediate. Inefficient scavenging could lead to the formation of DBF adducts with the newly liberated Nα-amine of the peptide, capping the chain and terminating the synthesis.
-
Washing Efficiency: The larger size and potentially different solubility properties of the this compound-DBF adduct may require more extensive washing steps to ensure its complete removal from the resin.
Conclusion and Recommendations
The use of this compound for Fmoc deprotection in SPPS is an unexplored area. Based on chemical principles, it is plausible that the significant steric hindrance of the tert-butyl group could negatively impact the deprotection rate and the efficiency of dibenzofulvene scavenging compared to piperidine and 4-methylpiperidine.
For researchers interested in exploring this compound as a deprotection reagent, we recommend the following:
-
Small-Scale Pilot Syntheses: Initially, test the reagent on short, non-complex peptides to establish optimal deprotection times and concentrations.
-
Thorough Monitoring: Utilize qualitative (Kaiser test) and quantitative (UV monitoring of DBF-adduct release) methods to carefully assess the completeness of each deprotection step.
-
Comprehensive Analysis: Purify the crude peptide by HPLC and analyze the final product and byproducts by mass spectrometry to identify any potential issues such as deletion sequences or unexpected adducts.
References
Application Notes and Protocols for the Synthesis of 4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-tert-butylpiperidine, a valuable building block in pharmaceutical and agrochemical research. The primary method described is the catalytic hydrogenation of 4-tert-butylpyridine.
Introduction
This compound is a substituted piperidine derivative frequently utilized in the development of novel therapeutic agents and specialized chemicals. The synthesis of this compound is most commonly achieved through the reduction of the corresponding pyridine precursor, 4-tert-butylpyridine. Catalytic hydrogenation is a robust and widely used method for this transformation, offering high yields and clean reaction profiles. This application note details two effective protocols for this synthesis, utilizing platinum dioxide (PtO₂) and rhodium(III) oxide (Rh₂O₃) as catalysts.
Data Presentation
The following table summarizes the quantitative data for two distinct catalytic hydrogenation methods for the synthesis of this compound from 4-tert-butylpyridine.
| Parameter | Method 1: Platinum Dioxide | Method 2: Rhodium(III) Oxide |
| Starting Material | 4-tert-butylpyridine | 4-tert-butylpyridine |
| Product | This compound | This compound |
| Catalyst | Platinum dioxide (PtO₂) | Rhodium(III) oxide (Rh₂O₃) |
| Catalyst Loading | 5 mol% | 0.5 mol% |
| Solvent | Glacial Acetic Acid | 2,2,2-Trifluoroethanol (TFE) |
| Hydrogen Pressure | 50 - 70 bar | 5 bar |
| Temperature | Room Temperature | 40 °C |
| Reaction Time | 6 - 10 hours | 16 hours |
| Yield | Good to High (Typical for substituted piperidines)[1] | >95% (Determined by NMR)[2] |
Experimental Protocols
Method 1: Synthesis of this compound via Platinum Dioxide Catalyzed Hydrogenation[1][3]
This protocol is adapted from a general method for the catalytic hydrogenation of substituted pyridines.
Materials:
-
4-tert-butylpyridine
-
Platinum dioxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave (Parr hydrogenator or similar) equipped with a magnetic stirrer and pressure gauge
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel for the high-pressure autoclave, dissolve 4-tert-butylpyridine (1.0 g) in glacial acetic acid (5 mL).
-
To this solution, carefully add platinum dioxide (5 mol%).
-
Seal the reaction vessel and place it in the high-pressure autoclave.
-
Flush the autoclave with hydrogen gas to remove air, then pressurize with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully depressurize the autoclave.
-
Transfer the reaction mixture to a beaker and cautiously quench with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and filter through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Method 2: Synthesis of this compound via Rhodium(III) Oxide Catalyzed Hydrogenation[2]
This method provides an alternative with a lower catalyst loading and milder pressure.
Materials:
-
4-tert-butylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
-
1,3,5-Trimethoxybenzene (for NMR yield determination)
Equipment:
-
High-pressure reaction vessel (autoclave) with stirring and temperature control
-
Standard laboratory glassware
Procedure:
-
To a high-pressure reaction vessel, add 4-tert-butylpyridine (0.8 mmol), rhodium(III) oxide (1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (1 mL).
-
Seal the vessel, flush with hydrogen, and then pressurize to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
-
The product can be isolated by removing the solvent. The yield can be determined by ¹H NMR spectroscopy using an internal standard such as 1,3,5-trimethoxybenzene.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.
References
The Versatility of 4-tert-Butylpiperidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-tert-butylpiperidine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. Its bulky tert-butyl group can provide steric hindrance, influencing receptor selectivity and metabolic stability, while the piperidine ring offers a versatile anchor for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the synthesis of pharmaceuticals targeting a spectrum of diseases, from cancer to central nervous system (CNS) disorders.
Application Notes
The this compound scaffold is a key component in a variety of biologically active molecules, demonstrating its versatility in targeting different protein classes. Below are examples of its application in the development of potent and selective inhibitors and receptor ligands.
Anticancer Agents
KRAS G12C Inhibitors: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12C mutation creates a unique cysteine residue that can be targeted by covalent inhibitors. The this compound moiety has been incorporated into the design of such inhibitors to occupy a specific pocket in the KRAS protein, enhancing potency and selectivity.
Vandetanib and Multi-Kinase Inhibitors: Vandetanib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) proto-oncogene.[1][2] The piperidine moiety in Vandetanib is crucial for its interaction with the kinase domain. While Vandetanib itself does not contain a this compound group, the synthesis of key intermediates for related quinoline-based kinase inhibitors often utilizes piperidine derivatives, and the principles of functionalization are applicable.
Central Nervous System (CNS) Agents
Sigma-1 Receptor Ligands: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in a range of neurological and psychiatric disorders. Compounds containing the this compound scaffold have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor, showing potential as therapeutic agents for these conditions.
Opioid Receptor Modulators: The opioid receptors (mu, delta, and kappa) are the primary targets for opioid analgesics. The this compound scaffold has been explored in the design of opioid receptor antagonists.
Antifungal Agents
The 4-aminopiperidine scaffold, which can be derived from this compound precursors, has been identified as a promising lead structure for the development of novel antifungal agents. These compounds often target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Quantitative Data Summary
The following tables summarize the biological activity and synthetic yields for various compounds incorporating the this compound or related piperidine scaffolds.
Table 1: Anticancer Activity of this compound Containing Compounds
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Thiazolidinedione Derivatives | Topoisomerase I/II | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [3] |
| Thiazolidinedione Derivatives | Topoisomerase I/II | A498 (Renal Cancer) | 33.9 ± 1.91 | [3] |
| Piperazine Derivatives | Not Specified | MDA-MB-468 (Breast Cancer) | 1.00 | [4] |
| Piperazine Derivatives | Not Specified | HOP-92 (Lung Cancer) | 1.35 | [4] |
Table 2: Biological Activity of this compound Derivatives Targeting CNS Receptors
| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |
| Phenoxyalkylpiperidines | Sigma-1 Receptor | 0.34 - 1.49 | [5] |
| N-substituted-4-cyano-4-phenylpiperidines | Sigma-1 Receptor | 3.3 | [6] |
Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| 2b | Yarrowia lipolytica | Not specified, equipotent to established antifungals | [7] |
| 3b | Yarrowia lipolytica | Not specified, equipotent to established antifungals | [7] |
Table 4: Synthetic Yields of Key Intermediates
| Intermediate | Target Drug Class | Reaction Step | Yield (%) | Reference |
| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Vandetanib (related) | Overall (3 steps) | 20.2 | [5] |
| 1-boc-4-piperidyl urea | 1-boc-4-aminopiperidine | Boc protection | Not specified | [4] |
| 1-boc-4-aminopiperidine | General Intermediate | Hofmann rearrangement | Not specified | [4] |
| Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Crizotinib (related) | Overall (3 steps) | 49.9 | [8] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate (Vandetanib Intermediate Analog)
This protocol describes a three-step synthesis of a key intermediate analogous to those used in the synthesis of Vandetanib, starting from piperidin-4-ylmethanol.
Step 1: N-Boc Protection of Piperidin-4-ylmethanol
-
Dissolve piperidin-4-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.05 eq) and a base such as triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the product from Step 1 (1.0 eq) in pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate).
Step 3: Williamson Ether Synthesis
-
Dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K2CO3) (1.5 eq) and stir for 30 minutes.
-
Add the tosylated intermediate from Step 2 (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir overnight.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Biological Assay Protocols
Protocol 2: Sigma-1 Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or commercially available membranes from cells expressing the human sigma-1 receptor.[9]
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist).[10]
-
Test Compound: Synthesized this compound derivative.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-5 nM), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, high concentration of unlabeled haloperidol, and membrane preparation.
-
Test Compound: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a 4-aminopiperidine derivative against a fungal strain.
Materials:
-
Fungal Isolate: e.g., Candida albicans, Yarrowia lipolytica.
-
Test Compound: Synthesized 4-aminopiperidine derivative.
-
Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar plate. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[11]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives.
Caption: KRAS G12C Signaling Pathway and Inhibition.
Caption: Vandetanib Multi-Target Inhibition Pathway.
Caption: Sigma-1 Receptor Competitive Binding Assay Workflow.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-tert-Butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 4-tert-butylpiperidine, a key building block in the pharmaceutical industry. The primary method detailed is the catalytic hydrogenation of 4-tert-butylpyridine, a robust and scalable route. Protocols for two effective catalyst systems, Rhodium on Carbon (Rh/C) and Platinum on Carbon (Pt/C), are presented, offering flexibility based on catalyst availability and cost considerations. This document includes comprehensive experimental procedures, safety guidelines for handling pyrophoric catalysts and high-pressure hydrogenations, and data presentation in a clear, tabular format for easy comparison of reaction parameters.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its bulky tert-butyl group provides unique steric and lipophilic properties that are often exploited in drug design to enhance target binding, improve metabolic stability, and modulate pharmacokinetic profiles. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance.
The most common and atom-economical industrial route to this compound is the catalytic hydrogenation of 4-tert-butylpyridine. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst. This document outlines two well-established protocols for this transformation on a multi-kilogram scale.
Synthetic Pathway Overview
The general synthetic transformation is the reduction of 4-tert-butylpyridine to this compound via catalytic hydrogenation.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary protocols are presented, differing in the choice of catalyst. Both methods are designed for safe and efficient large-scale production.
Safety Precautions for Catalytic Hydrogenation
Large-scale hydrogenation reactions are hazardous and must be conducted in a dedicated high-pressure reactor (autoclave) by trained personnel. Key safety considerations include:
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and before opening the reactor after the reaction.
-
Pyrophoric Catalysts: Platinum and Rhodium on carbon catalysts can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. The catalyst should be handled under an inert atmosphere or as a wet slurry. Used catalyst should be quenched carefully with water.
-
High-Pressure Operations: The reactor must be rated for the intended pressure and temperature and be equipped with a pressure relief valve and a rupture disc. A thorough leak test with an inert gas must be performed before every reaction.
-
Exothermic Reaction: The hydrogenation of pyridines is an exothermic process. The reactor must have an efficient cooling system to control the temperature and prevent a runaway reaction.
Caption: General workflow for large-scale catalytic hydrogenation.
Protocol 1: Rhodium on Carbon (Rh/C) Catalyzed Hydrogenation
Rhodium on carbon is a highly active catalyst for pyridine hydrogenation and can often be used under milder conditions than other catalysts.
Materials:
-
4-tert-Butylpyridine (e.g., 10.0 kg)
-
5% Rhodium on Carbon (50% wet, e.g., 1.0 kg)
-
Methanol (e.g., 100 L)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Filter aid (e.g., Celite®)
Equipment:
-
150 L high-pressure reactor (autoclave) with mechanical stirring, heating/cooling jacket, temperature and pressure sensors, and a gas inlet/outlet.
-
Catalyst filtration system (e.g., filter press or enclosed filter funnel).
-
Rotary evaporator or other solvent removal system.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with 4-tert-butylpyridine (10.0 kg) and methanol (80 L).
-
Catalyst Slurry Preparation: In a separate container, prepare a slurry of 5% Rh/C (1.0 kg) in methanol (20 L) under a nitrogen atmosphere.
-
Catalyst Charging: Carefully transfer the catalyst slurry to the reactor. Seal the reactor immediately.
-
Inerting and Leak Testing: Purge the reactor headspace with nitrogen three times. Pressurize the reactor with nitrogen to the intended reaction pressure (e.g., 10 bar) and hold for at least 30 minutes to ensure there are no leaks.
-
Reaction: Release the nitrogen pressure and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 10 bar. Begin stirring and heat the reactor to 50-60 °C. The reaction is exothermic, and cooling may be required to maintain the temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after depressurizing and purging with nitrogen) and analyzing it by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the catalyst cake with methanol.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to yield the final product.
Protocol 2: Platinum on Carbon (Pt/C) Catalyzed Hydrogenation
Platinum on carbon is another effective catalyst, though it may require slightly higher pressures for efficient conversion.
Materials:
-
4-tert-Butylpyridine (e.g., 10.0 kg)
-
5% Platinum on Carbon (50% wet, e.g., 1.5 kg)
-
Ethanol (e.g., 100 L)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Filter aid (e.g., Celite®)
Equipment:
-
Same as for Protocol 1.
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with 4-tert-butylpyridine (10.0 kg) and ethanol (80 L).
-
Catalyst Slurry Preparation: In a separate container, prepare a slurry of 5% Pt/C (1.5 kg) in ethanol (20 L) under a nitrogen atmosphere.
-
Catalyst Charging: Transfer the catalyst slurry to the reactor and seal the vessel.
-
Inerting and Leak Testing: Purge with nitrogen and perform a leak test as described in Protocol 1, but to a pressure of 20 bar.
-
Reaction: Release the nitrogen and purge with hydrogen. Pressurize the reactor with hydrogen to 20 bar. Begin stirring and heat to 60-70 °C.
-
Monitoring: Monitor the reaction by hydrogen uptake and analytical methods (GC/TLC).
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the large-scale synthesis of this compound.
| Parameter | Protocol 1 (Rh/C) | Protocol 2 (Pt/C) |
| Substrate | 4-tert-Butylpyridine | 4-tert-Butylpyridine |
| Catalyst | 5% Rhodium on Carbon | 5% Platinum on Carbon |
| Catalyst Loading | 10% w/w (of substrate) | 15% w/w (of substrate) |
| Solvent | Methanol | Ethanol |
| Solvent Volume | 10 L/kg of substrate | 10 L/kg of substrate |
| H2 Pressure | 10 bar | 20 bar |
| Temperature | 50-60 °C | 60-70 °C |
| Typical Reaction Time | 8-12 hours | 12-18 hours |
| Expected Yield | >95% | >95% |
| Purity (after distillation) | >99% | >99% |
Conclusion
The catalytic hydrogenation of 4-tert-butylpyridine is a highly efficient and scalable method for the production of this compound. Both rhodium and platinum on carbon are effective catalysts for this transformation. The choice between the two may depend on factors such as catalyst cost, availability, and the specific equipment capabilities of the manufacturing facility. Adherence to strict safety protocols is paramount for the successful and safe execution of these large-scale hydrogenations. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
Application Notes and Protocols for Chiral Separation of 4-tert-Butylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of piperidine derivatives, with a focus on methodologies applicable to 4-tert-butylpiperidine compounds. While specific examples for this compound derivatives are not extensively available in published literature, this guide leverages established methods for structurally related piperidine compounds to provide robust starting points for method development. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are industry-standard for enantioselective separations.
Introduction to Chiral Separation of Piperidine Derivatives
The piperidine scaffold is a crucial component in a vast array of pharmaceuticals. When substituted, particularly at positions that create a stereocenter, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical in drug discovery, development, and quality control. Chiral chromatography, utilizing chiral stationary phases (CSPs), is the most prevalent and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.
High-Performance Liquid Chromatography (HPLC) Methods
Normal Phase HPLC is a powerful technique for the chiral separation of piperidine derivatives, often providing excellent selectivity on polysaccharide-based CSPs. The choice of the chiral stationary phase and the composition of the mobile phase, particularly the alcohol modifier, are critical for achieving baseline resolution.
Application Note: Chiral Separation of N-Boc-3-hydroxypiperidine Enantiomers
This application note details the separation of the enantiomers of (R/S)-1-Boc-3-hydroxypiperidine, a structurally related analogue to N-protected this compound derivatives. The methodology can serve as an excellent starting point for developing a separation method for similar compounds.[1]
Table 1: HPLC Method Parameters and Results for (R/S)-1-Boc-3-hydroxypiperidine Separation [1]
| Parameter | Value |
| Compound | (R/S)-1-Boc-3-hydroxypiperidine |
| Instrument | Shimadzu LC-PDA system model LC 2050 |
| Column | Chiralpak IC-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (IPA) / Ethanol (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | PDA Detector, Wavelength not specified |
| Injection Volume | 10 µL |
| Retention Time (R-Isomer) | Not specified |
| Retention Time (S-Isomer) | Not specified |
| Resolution (Rs) | Baseline resolution achieved |
Experimental Protocol: HPLC Separation of N-Boc-hydroxypiperidine Enantiomers
This protocol provides a step-by-step guide for the chiral separation described in the application note above.
1. Materials and Reagents:
-
Racemic (R/S)-1-Boc-3-hydroxypiperidine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol
-
Sample solvent: Mobile Phase
2. Instrumentation:
-
HPLC system with a pump capable of isocratic elution, a column thermostat, an autosampler, and a PDA detector.
-
Chiralpak IC-3 column (250 x 4.6 mm, 3 µm).
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Ethanol in a 90:5:5 volume ratio.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
4. Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
5. HPLC System Setup and Execution:
-
Install the Chiralpak IC-3 column in the column compartment.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the PDA detector to acquire data over a relevant UV range.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
6. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
Supercritical Fluid Chromatography (SFC) Methods
SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure.[2][3] It is particularly well-suited for preparative scale separations.
Application Note: General Screening Strategy for Chiral SFC of Piperidine Derivatives
Developing a chiral SFC method typically involves screening a set of CSPs with a variety of organic modifiers. For basic compounds like piperidine derivatives, the addition of a basic additive to the mobile phase can be crucial for achieving good peak shape and resolution.[4]
Table 2: Generic SFC Screening Conditions for Piperidine Derivatives
| Parameter | Recommended Starting Conditions |
| Columns (Screening Set) | Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF) |
| Mobile Phase | CO2 / Modifier |
| Modifiers (Screening Set) | Methanol, Ethanol, Isopropanol |
| Gradient | 5-40% Modifier over 5-10 minutes |
| Flow Rate | 3-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Additive (for basic analytes) | 0.1-0.3% Isopropylamine or Diethylamine in the modifier |
| Detection | UV/PDA |
Experimental Protocol: Generic SFC Screening
This protocol outlines a general approach to developing a chiral SFC separation method for a novel this compound derivative.
1. Materials and Reagents:
-
Target this compound derivative
-
SFC-grade CO2
-
HPLC-grade Methanol, Ethanol, Isopropanol
-
Isopropylamine or Diethylamine (for basic analytes)
-
Sample solvent: Typically Methanol or Ethanol
2. Instrumentation:
-
Analytical SFC system with a fluid delivery module, column manager, back pressure regulator, and PDA detector.
-
A set of analytical chiral columns (e.g., from the Chiralpak series).
3. Modifier Preparation:
-
If required, prepare modifier stock solutions containing the basic additive (e.g., Methanol with 0.2% Isopropylamine).
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.
5. SFC System Setup and Screening:
-
Install the first column to be screened.
-
Program the SFC system to run a screening gradient with each of the selected modifiers.
-
Set the back pressure to 150 bar and the column temperature to 40°C.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient.
-
Repeat the process for each column in the screening set.
6. Method Optimization:
-
Identify the column and modifier combination that provides the best initial separation (selectivity).
-
Optimize the separation by adjusting the gradient slope, temperature, back pressure, and additive concentration to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
Visualizations
Caption: General workflow for chiral method development.
Caption: Decision tree for technique selection.
Caption: Chiral recognition interaction model.
References
Application Notes and Protocols for N-Alkylation of 4-tert-Butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-tert-butylpiperidine, a valuable building block in the synthesis of pharmaceutically active compounds. The sterically hindering tert-butyl group at the 4-position can influence reaction kinetics and product distribution, making optimized and reliable protocols essential. Two primary and robust methods for N-alkylation are presented: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .
Core Concepts
The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring. The choice between direct alkylation and reductive amination depends on several factors, including the desired alkyl substituent, the availability of starting materials, and the required reaction conditions.
-
Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward approach, but care must be taken to avoid the formation of quaternary ammonium salts as byproducts, which can be minimized by the slow addition of the alkylating agent.[1]
-
Reductive Amination: This is a milder and often more selective method that proceeds in two steps: the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction with a hydride reagent.[2][3] This method is particularly advantageous as it avoids over-alkylation.[4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of this compound and related piperidine derivatives.
Table 1: Direct N-Alkylation of Piperidines with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~95 | This compound (estimated) |
| Benzyl bromide | DIPEA | MeCN | RT | 24 | >90 | General Secondary Amines[5] |
| Ethyl iodide | K₂CO₃ | MeCN | RT | Overnight | <70 | Piperidine[1] |
| Methyl iodide | K₂CO₃ | MeCN | RT | Several | Not specified | Piperidine[1] |
| tert-Butyl bromoacetate | K₂CO₃ | DMF | 80 | Not specified | 79 | Diazo homophthalimide[6] |
Note: Data for this compound with benzyl bromide is an estimation based on typical high-yielding N-alkylation reactions of similar secondary amines.
Table 2: N-Alkylation of Piperidines via Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Acetone | NaBH(OAc)₃ | DCE | RT | 18 | >90 | General Amines[1] |
| Cyclohexanone | NaBH(OAc)₃ | THF/DCE | RT | 3-24 | Variable | 4-tert-Butylcyclohexylamine |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12-16 | High | 4-(Piperidin-4-yl)aniline |
| Various Aldehydes | NaBH₃CN | MeOH | RT | 24 | Good to High | General Amines |
| Various Ketones | NaBH₄ | MeOH | RT | Overnight | Good to High | General Amines[1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Add finely powdered and dried potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.1 eq.) to the stirring suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Expected Product: 1-Benzyl-4-tert-butylpiperidine.[7]
Protocol 2: N-Alkylation via Reductive Amination with Acetone
This protocol details the N-isopropylation of this compound with acetone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and acetone (1.2 eq.) in anhydrous DCE.
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Mandatory Visualizations
References
The Versatile Scaffold: Application Notes on 4-tert-Butylpiperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-tert-butylpiperidine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its bulky tert-butyl group can serve as a metabolic block, enhancing stability, while the piperidine ring provides a versatile framework for introducing diverse functionalities to precisely target a range of biological receptors and enzymes. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics incorporating this valuable structural motif.
Key Applications in Drug Discovery
The this compound scaffold has been successfully employed in the development of agents targeting a variety of diseases, including cancer, neurological disorders, and pain. Notable examples include its incorporation into:
-
Anticancer Agents: As a key intermediate in the synthesis of Vandetanib, a multi-targeted tyrosine kinase inhibitor.
-
Sigma-1 Receptor Ligands: For the potential treatment of neurodegenerative diseases, psychiatric disorders, and pain.
-
TRPV1 Antagonists: As a promising avenue for the development of novel analgesics.
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of representative this compound derivatives against their respective targets. This data highlights the potential for potent and selective modulation of these important biological molecules.
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| Vandetanib | VEGFR2 | Kinase Assay | 40 | - | - | [1] |
| EGFR | Kinase Assay | 500 | - | - | [1] | |
| RET | Kinase Assay | 100 | - | - | [1] | |
| BCTC | rat TRPV1 (capsaicin-induced) | Ca2+ influx | 35 | - | HEK293 | |
| rat TRPV1 (acid-induced) | Ca2+ influx | 6.0 | - | HEK293 | ||
| Compound 6 | Sigma-1 Receptor | Radioligand Binding | - | 0.35 | - | [2] |
| Sigma-2 Receptor | Radioligand Binding | - | 63 | - | [2] | |
| Compound 7 | Sigma-1 Receptor | Radioligand Binding | - | 0.41 | - | [2] |
| Compound 9 | Sigma-1 Receptor | Radioligand Binding | - | 0.38 | - | [2] |
| Sigma-2 Receptor | Radioligand Binding | - | 46 | - | [2] |
Signaling Pathways
The biological effects of this compound-containing compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Vandetanib Signaling Pathway
Vandetanib exerts its anticancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] This multi-targeted approach disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for tumor growth, angiogenesis, and metastasis.[3]
Caption: Vandetanib inhibits key RTKs, blocking downstream pro-survival pathways.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[5] It plays a crucial role in regulating intracellular calcium signaling by modulating the activity of the inositol 1,4,5-trisphosphate (IP3) receptor.[5] Ligand binding to the sigma-1 receptor can influence a variety of downstream cellular processes, including cell survival, proliferation, and neurotransmission.
Caption: Ligand binding to Sigma-1R modulates Ca2+ release from the ER.
TRPV1 Antagonist Mechanism of Action
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons that is activated by various noxious stimuli, including heat, acid, and capsaicin.[6] Activation of TRPV1 leads to an influx of cations, predominantly Ca2+, resulting in pain sensation.[6] TRPV1 antagonists containing the this compound scaffold block the channel, preventing cation influx and thereby producing an analgesic effect.
Caption: TRPV1 antagonists block the channel, preventing pain signaling.
Experimental Protocols
Detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays are provided below.
Synthesis of N-Aryl-4-tert-butylpiperidine
This protocol describes a general method for the N-arylation of this compound using a Buchwald-Hartwig amination reaction.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-tert-butylpiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butylpiperidine. The primary focus is on the catalytic hydrogenation of 4-tert-butylpyridine, a common and effective synthetic route.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Low or No Conversion of 4-tert-butylpyridine
-
Question: My hydrogenation reaction shows low or no conversion of the starting material, 4-tert-butylpyridine. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in the catalytic hydrogenation of 4-tert-butylpyridine can stem from several factors related to the catalyst, reaction conditions, and purity of reagents. A logical approach to troubleshooting is essential.
Troubleshooting Workflow:
Troubleshooting workflow for low reaction conversion. Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst (e.g., PtO₂, Rh/C, Pd/C) can be poisoned by impurities in the starting material or solvent, such as sulfur or nitrogen compounds. The pyridine substrate or piperidine product can also inhibit the catalyst.
-
Solution: Ensure the purity of 4-tert-butylpyridine and the solvent. If catalyst poisoning is suspected, consider filtering the reaction mixture and adding fresh catalyst. In some cases, washing the catalyst may be possible, but replacement is often more effective.
-
-
Improper Reaction Conditions:
-
Insufficient Hydrogen Pressure: The hydrogenation of the aromatic pyridine ring typically requires elevated hydrogen pressure.
-
Incorrect Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions or catalyst degradation.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Acidic solvents like glacial acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[1]
-
Solution: Systematically optimize the hydrogen pressure, temperature, and solvent. Refer to the quantitative data tables below for guidance on effective conditions.
-
-
Poor Quality of Reagents:
-
Wet Solvents: The presence of water in the solvent can affect catalyst activity.
-
Impure Starting Material: Impurities in the 4-tert-butylpyridine can interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of the starting material through appropriate purification techniques if necessary.
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of byproducts alongside this compound. How can I improve the selectivity?
-
Answer: The formation of side products is a common challenge. The primary side reaction in the hydrogenation of substituted pyridines is often partial hydrogenation, resulting in tetrahydropyridine derivatives.
Logical Steps to Improve Selectivity:
-
Catalyst Selection: The choice of catalyst can influence selectivity. For complete reduction of the pyridine ring, more active catalysts like rhodium on carbon (Rh/C) or platinum dioxide (PtO₂) are often preferred over palladium on carbon (Pd/C) under certain conditions.
-
Reaction Conditions Optimization:
-
Temperature and Pressure: Higher pressures and temperatures generally favor complete hydrogenation to the piperidine. Insufficient pressure or temperature may lead to the accumulation of partially hydrogenated intermediates.
-
Solvent: As mentioned, acidic solvents can promote the complete reduction of the pyridine ring.
-
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like GC-MS or TLC can help determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The catalytic hydrogenation of 4-tert-butylpyridine is the most widely reported and efficient method for the synthesis of this compound. This method involves the reduction of the aromatic pyridine ring using a heterogeneous catalyst and a hydrogen source.
Q2: Which catalyst is best for the hydrogenation of 4-tert-butylpyridine?
A2: The choice of catalyst depends on the desired reaction conditions and available equipment.
-
Platinum (IV) oxide (PtO₂, Adam's catalyst): This is a highly effective catalyst for pyridine hydrogenation, often used in acidic solvents like glacial acetic acid. It can facilitate the reaction at room temperature, although elevated pressures are typically required.[2]
-
Rhodium on Carbon (Rh/C): Rhodium is a very active catalyst for the hydrogenation of aromatic rings and can be used to achieve high yields of this compound.
-
Palladium on Carbon (Pd/C): While commonly used for many hydrogenations, Pd/C may be less effective for the complete reduction of the pyridine ring compared to PtO₂ or Rh/C and may require more forcing conditions.
Q3: What are the optimal reaction conditions for the hydrogenation of 4-tert-butylpyridine?
A3: Optimal conditions can vary, but generally, the following parameters are crucial:
-
Pressure: Hydrogen pressures in the range of 50-100 bar are commonly employed to ensure the complete saturation of the pyridine ring.[1][3]
-
Temperature: Reactions can be conducted from room temperature to around 80°C. Higher temperatures can increase the reaction rate but may also lead to an increase in side products if not carefully controlled.[3]
-
Solvent: Glacial acetic acid is a highly effective solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[1] Other solvents like ethanol or ethyl acetate can also be used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To observe the disappearance of the starting material and the appearance of the product and any intermediates or byproducts.
-
Thin Layer Chromatography (TLC): A simpler method to qualitatively track the consumption of the starting material.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A general procedure after the reaction is complete involves:
-
Catalyst Removal: The heterogeneous catalyst is removed by filtration, often through a pad of celite to ensure all fine particles are captured.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Acid-Base Extraction: If an acidic solvent was used, the residue is dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate or sodium hydroxide) to neutralize the acid and deprotonate the piperidine product. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary to achieve high purity.
Quantitative Data Presentation
The following tables summarize the reported yields of this compound and related substituted piperidines under various reaction conditions.
Table 1: Effect of Catalyst and Solvent on Piperidine Synthesis via Hydrogenation
| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50 - 70 | Room Temp | Good to Excellent | [1][2] |
| 4-Phenylpyridine | 5% Rh/C | Ethyl Acetate | 60 | 60 | ~85 (selectivity) | [4] |
| 4-Phenylpyridine | 5% Pd/C | Ethyl Acetate | 60 | 60 | ~84 (selectivity) | [4] |
| 4-(4-fluorobenzyl)pyridine | Rh/C | Methanol | Not specified | Not specified | High | [5] |
Table 2: Influence of Reaction Parameters on the Hydrogenation of Pyridine Derivatives
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-methylpyridine | PtO₂ | 70 | Room Temp | 4-6 | Not specified | [2] |
| 3-methylpyridine | PtO₂ | 70 | Room Temp | 4-6 | Not specified | [2] |
| 3-phenylpyridine | PtO₂ | 60 | Room Temp | 8 | Not specified | [2] |
| Pyridine-2-acetic ester | Pt/C | 80 | 80 | Not specified | Full Conversion | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-tert-butylpyridine using PtO₂ in Acetic Acid
This protocol is based on general procedures for the hydrogenation of substituted pyridines.[1][2]
Materials:
-
4-tert-butylpyridine
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus (e.g., Büchner funnel with celite)
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve 4-tert-butylpyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (typically 1-5 mol%).
-
Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if possible).
-
Once the reaction is complete (typically after several hours), carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of acetic acid or an appropriate organic solvent.
-
Carefully neutralize the filtrate with a base (e.g., solid NaOH or a saturated solution of NaHCO₃) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation if necessary.
Signaling Pathways and Workflows
Experimental Workflow for Catalytic Hydrogenation
Logical Relationship for Optimizing Reaction Yield
References
Technical Support Center: Purification of 4-tert-Butylpiperidine Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-tert-butylpiperidine derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
The primary purification techniques for this compound derivatives, like many organic compounds, are recrystallization, column chromatography, and distillation. The choice depends on the physical properties of the product (solid vs. liquid), the nature of the impurities, and the required final purity.
Q2: How do I select the most appropriate purification method for my specific this compound product?
The selection of a purification method hinges on the physical state of your product and the types of impurities present. A general decision-making process can be followed to determine the optimal strategy. For instance, distillation is suitable for thermally stable liquids with different boiling points from impurities, while recrystallization is ideal for solid compounds. Column chromatography is a versatile technique used when other methods fail or when separating complex mixtures.
Diagram 1: Purification Method Selection Guide
Caption: Decision tree for selecting a purification technique.
Q3: What are the most common impurities found in syntheses involving this compound?
Common impurities typically include unreacted starting materials, excess reagents, and byproducts from side reactions. For reactions involving Boc-protected piperidines, incomplete deprotection or side reactions on the piperidine ring can occur. It is crucial to monitor reactions by Thin Layer Chromatography (TLC) to identify the number of components in the crude mixture before purification.[1]
Section 2: Troubleshooting Guides
Recrystallization Issues
Q1: My product is not dissolving, even in the hot solvent. What should I do?
This indicates that you have not chosen an ideal solvent. An ideal single solvent should dissolve the compound when hot but not at room temperature.[2] If the solid remains after adding a significant amount of hot solvent, you may need to select a different solvent or consider a two-solvent recrystallization method.[2]
Q2: I've accidentally added too much solvent during recrystallization. How can this be fixed?
If too much solvent is added, the solution may not become saturated enough upon cooling for crystals to form. The excess solvent can be removed by boiling it off in a fume hood, then allowing the solution to cool again.[2]
Q3: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try reheating the solution and adding more solvent. Alternatively, using a lower-boiling solvent or a different solvent system altogether can prevent this issue.[3]
Q4: No crystals have formed after the solution has cooled to room temperature and in an ice bath. How can I induce crystallization?
If crystals do not form spontaneously, several techniques can be used to induce crystallization[2][4]:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. This creates nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystallization.
-
Reducing Volume: Reduce the solvent volume by gentle heating or under a stream of nitrogen to increase the concentration of the compound.
Column Chromatography Issues
Q1: My product recovery is very low after column chromatography. What are the potential causes?
Low recovery can stem from several factors[5][6]:
-
Adsorption: The compound may be irreversibly adsorbed onto the silica gel, especially if it is very polar. Adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can help.
-
Degradation: The compound might be unstable on silica gel. Running the column faster or using a less acidic stationary phase like alumina could be beneficial.
-
Precipitation: The sample may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble. Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a weak solvent.[5]
Q2: The separation between my product and an impurity is poor. How can I improve the resolution?
Poor resolution can be addressed by optimizing the chromatography conditions[7]:
-
Mobile Phase: Adjust the polarity of the eluent. A less polar solvent system will cause all compounds to move more slowly, potentially increasing the separation between spots with close Rf values.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Flow Rate: A slower flow rate can sometimes lead to better separation by allowing more time for equilibrium between the stationary and mobile phases.[7]
-
Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound product is soluble at high temperatures but poorly soluble at low temperatures.[2] Common choices include hexanes, ethanol, or mixtures like ethyl acetate/hexanes.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[2][4]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]
-
Drying: Allow the crystals to air dry or place them in a vacuum oven to remove residual solvent.
Diagram 2: Standard Recrystallization Workflow
References
Troubleshooting incomplete N-Boc deprotection of piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the N-Boc deprotection of piperidines.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection of a piperidine substrate is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete N-Boc deprotection is a frequent issue that can often be resolved by adjusting the reaction conditions. The primary causes include insufficient acid strength or concentration, inadequate reaction time or temperature, steric hindrance around the nitrogen atom, and poor solubility of the starting material.[1][2][3][4]
Here are several strategies to drive the reaction to completion:
-
Increase Acid Concentration: The cleavage of the Boc group is acid-dependent. Gradually increasing the concentration of the acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), can significantly enhance the reaction rate.[2][5]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extending the reaction time is a straightforward solution.[1][2]
-
Elevate the Temperature: For sluggish reactions, gently warming the reaction mixture can accelerate the deprotection. However, caution is advised as excessive heat may lead to side reactions with sensitive substrates.[1][6]
-
Optimize the Solvent: Ensure that your N-Boc piperidine derivative is fully soluble in the chosen solvent. If solubility is an issue, experimenting with a different solvent system may be necessary.[1]
Q2: I'm observing significant side product formation during the deprotection. What are the common side reactions and how can they be minimized?
A2: Side reactions can reduce your yield and complicate the purification process. Common issues include the formation of stable salts and the degradation of other acid-sensitive functional groups.[1]
-
Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of the piperidine can sometimes be challenging to handle. Switching to HCl in dioxane can yield a hydrochloride salt, which is often a crystalline solid and easier to isolate.[1]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, t-butyl esters), the strong acidic conditions required for Boc deprotection can cleave them. In such cases, employing milder deprotection methods is recommended.[1][3]
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during the deprotection is an electrophile that can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues. The addition of scavengers can help mitigate this issue.[5][7]
Q3: What are the best practices for the work-up procedure after an acidic N-Boc deprotection?
A3: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity. A typical procedure involves the following steps:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[1]
-
Basification: The residue is dissolved in water or a suitable organic solvent, and the excess acid is neutralized by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][8]
-
Extraction: The deprotected piperidine (now in its free base form) is extracted from the aqueous layer using an appropriate organic solvent. Multiple extractions will ensure a higher yield.[1]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the final product.
If the product is a water-soluble salt, alternative work-up procedures or direct use of the salt in the subsequent step might be considered.[1]
Q4: Are there alternative, milder methods for N-Boc deprotection of piperidines, especially for substrates with acid-sensitive groups?
A4: Yes, several milder or alternative deprotection methods are available for sensitive substrates.[6] These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent such as dichloromethane can effectively remove the Boc group under milder conditions.[6][9]
-
HCl in Organic Solvents: Using 4M HCl in 1,4-dioxane or 1M HCl in ethyl acetate can be a milder alternative to TFA.
-
Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid offers a mild and environmentally friendly option.[10][11]
-
Thermal Deprotection: In some cases, heating the N-Boc piperidine in a suitable solvent like water or trifluoroethanol can lead to deprotection without the need for acid.[6][12][13]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting a range of N-Boc protected amines at room temperature.[14][15]
Troubleshooting Guide
Data Presentation: Comparison of Common Deprotection Conditions
| Reagent System | Concentration | Temperature | Typical Reaction Time | Notes |
| TFA in DCM | 20-50% (v/v)[2][5] | 0 °C to Room Temp[3][5] | 30 min - 4 hours[1][5] | A common and generally effective condition.[5] |
| Neat TFA | 100% | Room Temp | 5 - 15 min[5] | Very rapid, but may increase the risk of side products.[5] |
| 4M HCl in Dioxane | 4M | Room Temp | 30 min - 2 hours[2][16] | Often yields a crystalline hydrochloride salt.[1] |
| ZnBr₂ in DCM | 2-3 equivalents[9] | Room Temp | Overnight | A milder Lewis acid condition.[9] |
| TMSI in DCM | 1.2-1.5 equivalents[9] | Room Temp | 12-24 hours | A pH-neutral deprotection option.[9][17] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the N-Boc protected piperidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1][2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.[1]
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2]
-
Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
-
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the N-Boc protected piperidine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[6]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, potentially at 0 °C for sensitive substrates.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up:
-
Upon completion, remove the solvent in vacuo.[16]
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
-
Alternatively, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction.[6]
-
Visualizations
Caption: A troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Mechanism of acid-catalyzed N-Boc deprotection and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Stability issues of 4-tert-butylpiperidine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-tert-butylpiperidine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
The primary stability concern for this compound under acidic conditions is the potential for de-tert-butylation, which is the cleavage of the tert-butyl group from the piperidine ring. While the piperidine ring itself is generally stable under mild acidic conditions, strong acids and elevated temperatures can promote this degradation pathway. The protonation of the piperidine nitrogen to form a piperidinium salt is an expected and generally reversible reaction that influences the compound's solubility but is not considered degradation.
Q2: What are the likely degradation products of this compound in a forced degradation study under acidic conditions?
The principal degradation product expected from the acid-catalyzed degradation of this compound is piperidine, resulting from the loss of the tert-butyl group as isobutylene. Under strongly acidic and harsh conditions, further degradation of the piperidine ring could occur, but this is less common.
Q3: At what pH range should I be concerned about the stability of this compound?
While this compound will exist as its protonated form in a wide range of acidic pH, significant degradation via de-tert-butylation is more likely to occur under strongly acidic conditions (pH < 2) and with prolonged exposure or elevated temperatures. In mildly acidic to neutral pH (pH 4-7), the compound is expected to be largely stable in its protonated salt form.
Q4: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (after derivatization) or Mass Spectrometry (MS) detection is a common method to quantify the parent compound and detect degradation products.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to analyze for the parent compound and volatile degradation products like isobutylene. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of any new degradation products that may form.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material and appearance of a new, more polar peak in HPLC analysis. | Acid-catalyzed de-tert-butylation leading to the formation of piperidine. | Confirm the identity of the new peak by co-injection with a piperidine standard or by LC-MS analysis. To minimize degradation, consider using milder acidic conditions (higher pH), lower reaction temperatures, or shorter reaction times. |
| Inconsistent analytical results or poor peak shape in reversed-phase HPLC. | Protonation of the piperidine nitrogen can affect chromatographic behavior. The presence of both the free base and the protonated form can lead to peak tailing. | Buffer the mobile phase to a pH well below the pKa of the piperidine nitrogen (typically around pH 3-4) to ensure the analyte is in a single protonation state. |
| Observation of a gaseous byproduct during the reaction. | Formation of isobutylene gas from the cleavage of the tert-butyl group. | This is a strong indicator of de-tert-butylation. If this degradation is undesirable, modify the reaction conditions as suggested above. Consider performing the reaction in a closed system to trap and identify the gas by headspace GC-MS if necessary. |
| No degradation observed even under harsh acidic conditions. | This compound may be stable under the tested conditions. | According to ICH guidelines, if no degradation is observed under accelerated conditions, the molecule can be considered stable under those conditions.[6] Ensure your analytical method is capable of detecting potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To evaluate the stability of this compound in acidic solution and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
A control sample with the drug substance in water should be run in parallel.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Before analysis, neutralize the samples with an appropriate amount of NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample at the initial time point.
-
Identify any significant degradation products by comparing their retention times to known standards or by using mass spectrometry.
-
Protocol 2: HPLC Method for Analysis of this compound and its Potential Degradation Product (Piperidine)
Since this compound and piperidine lack a strong UV chromophore, derivatization or the use of a mass spectrometer is often necessary for sensitive detection.[1][2]
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mass Spectrometer (or UV detector after derivatization)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program (for reference, optimization may be required):
| Time (min) | %B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection: Mass Spectrometer (Positive Ion Mode) monitoring for the m/z of this compound and piperidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of 4-tert-Butylpiperidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-tert-butylpiperidine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemical outcome of reactions involving this compound often predictable?
A1: The bulky tert-butyl group at the 4-position acts as a conformational lock, predominantly forcing the piperidine ring into a chair conformation where the tert-butyl group occupies the equatorial position. This minimizes steric interactions. This fixed conformation means that incoming reagents will preferentially attack from the less sterically hindered face, leading to a higher degree of stereoselectivity.
Q2: I am observing poor diastereoselectivity in the alkylation of an N-Boc-4-tert-butylpiperidine enolate. What are the likely causes?
A2: Poor diastereoselectivity in this case can stem from several factors:
-
Incomplete enolate formation: If the deprotonation is not complete, the remaining starting material can interfere with the stereochemical course of the reaction.
-
Enolate geometry: The geometry of the enolate (E vs. Z) can significantly influence the direction of alkylation. The choice of base and solvent can affect this equilibrium.
-
Reaction temperature: Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the minor diastereomer.
-
Choice of electrophile: Very small or highly reactive electrophiles may show lower selectivity.
Q3: Can chiral auxiliaries be used to control the stereochemistry of reactions on the this compound ring?
A3: Yes, chiral auxiliaries are a powerful tool for inducing stereoselectivity. By temporarily attaching a chiral molecule to the piperidine nitrogen, you can create a chiral environment that directs the approach of incoming reagents. Evans oxazolidinones and pseudoephedrine-based auxiliaries are commonly used for the diastereoselective alkylation of carbonyl compounds, and these principles can be applied to piperidine systems.[1][2] After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Q4: How does the choice of reducing agent affect the stereochemical outcome of the reduction of 4-tert-butylpiperidone?
A4: The steric bulk of the reducing agent is the primary determinant of the stereochemical outcome. Small, unhindered reducing agents like sodium borohydride (NaBH₄) can approach from the more hindered axial face, leading to the thermodynamically more stable equatorial alcohol. In contrast, bulky reducing agents like L-Selectride are sterically hindered from approaching the axial face and will preferentially attack from the equatorial face, resulting in the formation of the axial alcohol.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of N-Boc-4-tert-butylpiperidone
This guide will help you troubleshoot and optimize the diastereoselective reduction of N-Boc-4-tert-butylpiperidone to the corresponding cis (axial alcohol) or trans (equatorial alcohol) isomer.
Symptoms:
-
Formation of a nearly 1:1 mixture of axial and equatorial alcohol products.
-
Inconsistent diastereomeric ratios between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Reducing Agent | For the equatorial alcohol (trans) , use a small, unhindered reducing agent like NaBH₄ or LiAlH₄. For the axial alcohol (cis) , employ a bulky, sterically demanding reducing agent such as L-Selectride® or K-Selectride®. |
| Reaction Temperature Too High | Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Higher temperatures can lead to equilibration and lower diastereomeric ratios. |
| Solvent Effects | The choice of solvent can influence the reactivity and selectivity of the reducing agent. Screen different ethereal solvents like THF, diethyl ether, or DME. |
| Presence of Water | Ensure anhydrous conditions, as water can react with the reducing agent and affect its performance. Use freshly distilled solvents and dry glassware. |
Issue 2: Low Diastereoselectivity in the Alkylation of an N-Acyl-4-tert-butylpiperidine Derivative Using a Chiral Auxiliary
This guide focuses on troubleshooting the diastereoselective alkylation of an N-acyl-4-tert-butylpiperidine derivative, for example, using an Evans oxazolidinone auxiliary.
Symptoms:
-
Low diastereomeric ratio (d.r.) in the alkylated product.
-
Formation of multiple side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Enolate Formation | Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure accurate titration of the base. |
| Suboptimal Enolization Conditions | The temperature and duration of enolate formation are critical. Typically, enolization is performed at low temperatures (e.g., -78 °C). The addition of lithium chloride (LiCl) can help to form a more defined enolate aggregate, leading to higher selectivity.[1] |
| Poor Electrophile Reactivity | Use a reactive electrophile (e.g., alkyl iodides or bromides). For less reactive electrophiles, consider the use of an additive like HMPA (use with caution due to toxicity). |
| Incorrect Stoichiometry | Use a slight excess of the electrophile to ensure complete consumption of the enolate. However, a large excess can lead to side reactions. |
| Epimerization | The product may be susceptible to epimerization. Quench the reaction at low temperature and perform the work-up quickly. |
Data Presentation
Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone*
| Reducing Agent | Solvent | Temperature (°C) | Axial Attack Product (%) (Equatorial OH) | Equatorial Attack Product (%) (Axial OH) |
| LiAlH₄ | Diethyl Ether | 25 | 90 | 10 |
| NaBH₄ | Isopropanol | 25 | 88 | 12 |
| L-Selectride® | THF | -78 | 2 | 98 |
| K-Selectride® | THF | -78 | 1 | 99 |
*Data for 4-tert-butylcyclohexanone is presented as a close model for N-protected-4-tert-butylpiperidone.
Table 2: Diastereoselective Alkylation of an Evans N-Acyl Oxazolidinone*
| Electrophile (R-X) | Base | Additive | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | None | >99:1 |
| Methyl iodide | NaHMDS | LiCl | 97:3 |
| Isopropyl iodide | KHMDS | None | 95:5 |
*General representation of expected selectivity based on literature for Evans auxiliaries. Actual results may vary with the specific piperidine substrate.[1][3]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-4-tert-butylpiperidone to the Axial Alcohol
This protocol describes the reduction of N-Boc-4-tert-butylpiperidone to yield predominantly the cis-isomer (axial alcohol) using L-Selectride®.
Materials:
-
N-Boc-4-tert-butylpiperidone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Boc-4-tert-butylpiperidone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M NaOH solution, followed by the slow, careful addition of 30% H₂O₂.
-
Stir the mixture for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired axial alcohol.
Protocol 2: Diastereoselective Alkylation of an N-Acyl-4-tert-butylpiperidine using an Evans Auxiliary
This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl-4-tert-butylpiperidine derivative using a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
N-Boc-4-tert-butylpiperidine-2-carboxylic acid (as an example precursor)
-
Acylating agent (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure: Step A: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) from Step A in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add LDA (1.05 eq) and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers.
Step C: Cleavage of the Chiral Auxiliary
-
The purified alkylated product can be treated with reagents such as lithium hydroxide in a THF/water mixture to hydrolyze the auxiliary, which can then be recovered.
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity in the reduction of N-Boc-4-tert-butylpiperidone.
Caption: Experimental workflow for the diastereoselective alkylation of an N-acyl-4-tert-butylpiperidine derivative.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation when using 4-tert-butylpiperidine in chemical reactions. The following information is designed to help diagnose, prevent, and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving this compound?
A1: The primary cause is catalyst poisoning . The lone pair of electrons on the nitrogen atom of the piperidine ring can strongly and often irreversibly adsorb onto the active metal sites (e.g., Pd, Pt, Ni) of the catalyst. This blocks reactants from accessing these sites, leading to a significant drop in reaction rate and efficiency.[1][2][3] Other common deactivation mechanisms include:
-
Fouling/Coking: Deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.[4][5]
-
Sintering: Agglomeration of metal particles at high temperatures, which reduces the active surface area. This is a form of thermal degradation and is often irreversible.[4][5][6]
-
Leaching: Dissolution of the active metal from the support into the reaction medium, which is a concern in liquid-phase reactions.[4]
Q2: Which catalysts are most susceptible to deactivation by this compound?
A2: A broad range of metal catalysts are susceptible, particularly those used for hydrogenation, N-alkylation, and C-N cross-coupling reactions.[1]
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium catalysts are highly prone to poisoning by nitrogen-containing compounds like this compound.[1]
-
Nickel Catalysts: Raney Nickel and supported Ni catalysts are also readily poisoned by amines and N-heterocycles.[1][7]
-
Palladium Complexes (for Cross-Coupling): In reactions like the Buchwald-Hartwig amination, the piperidine can act as a nucleophile but also as a poison by coordinating to the palladium center and displacing essential phosphine ligands, thereby deactivating the catalyst.[1][8]
Q3: What are the typical symptoms of catalyst deactivation in my reaction?
A3: Key indicators of catalyst deactivation include:[1]
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to initial runs.
-
Incomplete Conversion: The reaction stalls and fails to reach completion, even after extending the reaction time.
-
Changes in Selectivity: An increase in the formation of undesired byproducts.
-
Need for Harsher Conditions: Requiring higher temperatures, pressures, or longer times to achieve the same level of conversion as before.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving catalyst deactivation.
| Symptom | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Rapid loss of activity, even with a fresh catalyst. | Catalyst Poisoning | Analyze all starting materials and solvents for impurities (e.g., sulfur, halides) using techniques like elemental analysis.[4][9] Run a control reaction with highly purified reagents.[9] | - Purify all reactants and solvents before use.- Use a guard bed to capture poisons before they reach the main reactor.[4]- In acidic media, protonating the nitrogen can reduce its poisoning effect.[10] |
| Gradual loss of activity over multiple runs. | Fouling / Coking | Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbonaceous deposits.[4] Visually inspect the catalyst for color changes (e.g., darkening). | - Optimize reaction conditions (lower temperature, different solvent) to minimize side reactions leading to coke formation.[4]- Implement a regeneration protocol involving calcination (burning off coke) in a controlled air/oxygen stream. |
| Activity decreases after high-temperature reactions. | Sintering (Thermal Degradation) | Analyze the spent catalyst with Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to measure metal particle size. A significant increase in average particle size indicates sintering.[4][6] | - Operate at the lowest possible temperature that still affords a reasonable reaction rate.- Choose a catalyst with a support that enhances thermal stability.- Note: Sintering is typically irreversible.[10] |
| Loss of activity and presence of metal in the product. | Leaching of Active Metal | Analyze the reaction filtrate for the presence of the catalytic metal using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).[4] | - Select a more robust catalyst support or a catalyst with stronger metal-support interactions.- Optimize solvent and pH conditions to minimize metal dissolution.[4] |
| Low yields in Buchwald-Hartwig amination. | Ligand Displacement | The this compound nucleophile may be displacing the phosphine ligand from the palladium center.[1][8] | - Screen different bulky, electron-rich biarylphosphine ligands that bind more strongly to the palladium.[1][11]- Use a pre-formed catalyst complex that is more resistant to ligand displacement.[8] |
Quantitative Data on Catalyst Deactivation
The impact of nitrogen poisoning can be significant, as illustrated by studies on similar compounds.
| Reaction Type | Catalyst | Poison/Reactant | Effect on Performance | Reference |
| Catalytic Cracking | Zeolite-containing catalyst | n-undecane with pyrrole (N-compound) | Adding 3000 ppm of nitrogen (as pyrrole) caused a ~50% drop in conversion . | [12] |
| Catalytic Cracking | FCC catalyst | Gasoil with basic nitrogen compounds | Basic nitrogen reduced gasoil conversion by 5-10 wt% . | [13] |
| Glycerol Oxidation | Nickel (Ni) catalyst | Glycerol and intermediates | A 99.7% decrease in current density was observed within 24 hours due to surface poisoning. | [14] |
| CO₂ Hydrogenation | Pd/AC | Continuous flow | Productivity declined by 20% after 20 hours due to partial sintering and leaching of Pd nanoparticles. |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Deactivation Mechanism
This workflow helps identify the root cause of catalyst deactivation.
-
Visual and Physical Inspection:
-
Carefully recover the spent catalyst. Note any changes in color, texture, or physical integrity compared to the fresh catalyst. Darkening may suggest coking.
-
-
Activity Test:
-
Rerun the reaction under identical conditions using the spent catalyst. Quantify the drop in conversion or yield to establish a deactivation baseline.
-
-
Leaching Analysis:
-
Filter the reaction mixture from a standard run.
-
Analyze the liquid filtrate using ICP-OES or AAS to detect any traces of the active metal (e.g., Pd, Pt, Ni). The presence of metal confirms leaching.
-
-
Surface and Structural Analysis:
-
For Sintering: Analyze both fresh and spent catalyst samples via TEM to measure and compare the metal nanoparticle size distribution. A significant increase in the average size for the spent catalyst points to sintering.[4]
-
For Coking/Fouling: Perform TPO on the spent catalyst. This involves heating the catalyst in an oxidizing atmosphere and measuring the amount of CO₂ evolved, which corresponds to the amount of carbon deposited.[4]
-
For Poisoning: Use Temperature-Programmed Desorption (TPD) by first adsorbing a probe molecule (like this compound itself) onto the catalyst and then heating to measure its desorption temperature, which indicates the strength of adsorption.[1][2] X-ray Photoelectron Spectroscopy (XPS) can also detect surface poisons.[2]
-
Protocol 2: General Catalyst Regeneration Procedure (for Poisoning/Fouling)
This protocol is a general guideline for attempting to restore catalyst activity. Caution: Always handle catalysts, especially pyrophoric ones like Pd/C, with appropriate safety measures.
-
Catalyst Recovery:
-
Separate the deactivated catalyst from the reaction mixture by filtration.
-
-
Solvent Washing:
-
Wash the catalyst multiple times with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like methanol or acetone) to remove adsorbed organic residues. This can help with mild fouling.
-
-
Acid/Base Washing (for Poisoning):
-
To remove strongly bound basic poisons like piperidines, a dilute acid wash (e.g., dilute acetic acid) can be effective. This protonates the nitrogen, weakening its bond to the metal surface.[10]
-
Alternatively, for certain types of poisoning, treatment with a solution of an alkali metal bicarbonate or carbonate can reactivate the catalyst.[15]
-
Follow with extensive washing with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed catalyst thoroughly in a vacuum oven at a mild temperature (e.g., 60-80 °C) or in a desiccator.
-
-
Calcination (for Coking):
-
If coking is severe, heat the catalyst in a tube furnace under a controlled flow of dilute air or oxygen. The temperature should be high enough to burn off the coke but low enough to prevent sintering. This requires careful optimization.
-
-
Activity Test:
-
Test the regenerated catalyst's performance using a standard reaction to determine the extent of activity recovery.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Decision tree for selecting a catalyst regeneration strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: 4-tert-butylpiperidine Reaction Work-up Procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-tert-butylpiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this sterically hindered and basic secondary amine.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound from my reaction mixture difficult?
A1: The basic nature of this compound means it can remain in the organic layer during a standard aqueous work-up.[1][2] Its steric bulk can also sometimes hinder its complete protonation and transfer into the aqueous phase during an acidic wash. Furthermore, its relatively nonpolar tert-butyl group can increase its solubility in common organic solvents.
Q2: I'm observing a persistent emulsion during the aqueous work-up of my this compound reaction. What can I do?
A2: Emulsions are common when working with amines, which can act as surfactants.[3] The amphiphilic nature of protonated this compound derivatives can stabilize the interface between the organic and aqueous layers. To break an emulsion, you can try the following techniques:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][5]
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture is a very effective method for phase separation.[4][6]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the droplets and facilitate separation.[4]
Q3: My product is acid-sensitive. How can I remove residual this compound without an acidic wash?
A3: If your product is not stable to acid, you can use alternative methods to remove unreacted this compound:
-
Copper Sulfate Wash: Washing the organic layer with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[1][2][7]
-
Column Chromatography with a Triethylamine-Treated Eluent: For less polar products, flash column chromatography on silica gel can be effective. To prevent streaking of the basic product and any residual starting amine, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent system.
-
Distillation: If your product is significantly less volatile than this compound (boiling point ~196-197 °C), distillation under reduced pressure can be a viable purification method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of specific reactions involving this compound.
N-Alkylation Reactions
Problem: Low yield of the N-alkylated product after work-up.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material before initiating work-up. |
| Product Loss During Extraction | The protonated N-alkylated product may have some solubility in the acidic aqueous wash. Minimize the number of acidic washes or use a milder acid (e.g., saturated ammonium chloride solution). Back-extract the acidic aqueous layers with fresh organic solvent to recover any dissolved product. |
| Side Reactions | Over-alkylation to form a quaternary ammonium salt can occur, especially with excess alkyl halide.[8] Use a controlled stoichiometry of the alkylating agent. |
| Decomposition on Silica Gel | Highly basic N-alkylated products can streak or decompose on silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample. |
N-Acylation Reactions
Problem: Difficulty in separating the N-acylated product from unreacted this compound.
| Potential Cause | Troubleshooting Step |
| Similar Polarity | The product and starting material may have similar polarities, making chromatographic separation challenging. |
| Insufficient Acidic Wash | A single acidic wash may not be sufficient to remove all the unreacted this compound. Perform multiple washes with a dilute acid (e.g., 1M HCl) and check the pH of the aqueous layer to ensure it remains acidic.[1][2] |
| Product Hydrolysis | If the N-acylated product is susceptible to hydrolysis, prolonged exposure to acidic or basic conditions during work-up should be avoided. Use a saturated solution of sodium bicarbonate for the basic wash and a saturated solution of ammonium chloride for a mildly acidic wash. |
Reductive Amination Reactions
Problem: The final product is contaminated with byproducts.
| Potential Cause | Troubleshooting Step |
| Formation of Over-reduced Product | The ketone or aldehyde starting material can be reduced to the corresponding alcohol. Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride. |
| Presence of Unreacted Aldehyde/Ketone | Ensure the reaction goes to completion before quenching. Unreacted carbonyl compounds can sometimes be removed by washing with a saturated aqueous solution of sodium bisulfite. |
| Difficult Purification from Reducing Agent Byproducts | Boron-containing byproducts from borohydride reducing agents can be challenging to remove. An acidic work-up followed by extraction can help. Alternatively, repeated co-evaporation with methanol can remove boron species as volatile trimethyl borate.[7] |
Experimental Protocols
General Work-up Procedure for a this compound Reaction
This procedure is a general guideline and may need to be adapted based on the specific properties of your product.
-
Quenching: Cool the reaction mixture to room temperature. If reactive reagents such as organometallics or hydrides were used, quench the reaction carefully by slowly adding a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash (Basic): Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Aqueous Wash (Acidic): To remove unreacted this compound, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the wash and check the pH of the aqueous layer to confirm it is acidic. Note: This step should be avoided if the desired product is acid-labile.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
Data Presentation
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Acidic Wash | Simple, fast, and effective for removing basic impurities.[1][2] | Not suitable for acid-sensitive products. Can lead to emulsion formation. | Removing unreacted this compound when the product is acid-stable. |
| Copper Sulfate Wash | Effective for removing amines without using strong acids.[1][7] | Can be less efficient than a strong acid wash. May require multiple washes. | Removing unreacted this compound when the product is acid-sensitive. |
| Column Chromatography | Can provide high purity products. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Product may streak or decompose on silica. | Purification of the final product after initial removal of the bulk of impurities. |
| Distillation | Effective for large-scale purifications. Can remove non-volatile impurities. | Requires the product to be thermally stable and volatile. May not separate compounds with close boiling points. | Purification of thermally stable, liquid N-substituted this compound derivatives. |
| Recrystallization | Can provide very high purity crystalline products. | Requires a suitable solvent system to be identified. Product must be a solid. Can result in significant product loss in the mother liquor. | Final purification of solid N-substituted this compound derivatives. |
Visualizations
General Work-up Workflow
Caption: A generalized workflow for the work-up of a this compound reaction.
Troubleshooting Emulsion Formation
Caption: A decision tree for troubleshooting persistent emulsions during work-up.
References
Analytical methods for monitoring 4-tert-butylpiperidine reaction progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 4-tert-butylpiperidine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the progress of a this compound reaction?
A1: The primary methods for monitoring reactions involving this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative assessment of the reaction progress.[1][2]
Q2: How do I choose the most suitable analytical method for my specific reaction?
A2: The choice of method depends on several factors:
-
HPLC: Ideal for quantitative analysis of non-volatile and thermally sensitive compounds. It is highly versatile but may require method development to achieve good separation.
-
GC-MS: Best suited for volatile and thermally stable compounds. It provides excellent separation and structural information from the mass spectrometer.[3][4] Derivatization may be necessary for polar compounds like amines to improve peak shape and volatility.[5]
-
NMR Spectroscopy: A powerful tool for both structural elucidation and quantitative analysis without the need for chromatographic separation.[6] By adding a known amount of an internal standard, the consumption of starting material and formation of product can be tracked directly in the reaction mixture.[7]
-
TLC: Excellent for quick, qualitative checks to see if the starting material is being consumed. It is fast and inexpensive but not suitable for accurate quantification.[2]
Q3: this compound lacks a strong UV chromophore. How can I detect it using HPLC?
A3: When a compound has poor or no UV absorbance, several strategies can be employed:
-
Universal Detectors: Use detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[8]
-
Derivatization: Chemically modify the this compound with a UV-active tag. For example, reacting the piperidine amine with a reagent like para-toluene sulfonyl chloride introduces a chromophore, allowing for sensitive UV detection.[9]
-
Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer, which detects compounds based on their mass-to-charge ratio, eliminating the need for a chromophore.[10]
Q4: I am observing the disappearance of my analyte when trying to analyze this compound using GC-MS. What could be the cause?
A4: The disappearance of piperidine analytes in GC-MS, particularly when analyzing complex reaction mixtures, can be due to interactions with the active sites in the GC inlet or reaction with components of the sample matrix in the hot headspace vial.[11] To mitigate this, consider derivatizing the amine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) to make it less reactive and more volatile, or use the method of standard additions to quantify the analyte despite matrix effects.[11]
Q5: How can I use ¹H NMR to accurately quantify my reaction's progress?
A5: For quantitative ¹H NMR (qNMR), a precise amount of an internal standard is added to a measured aliquot of the reaction mixture. The internal standard should be a stable compound with a simple spectrum and at least one resonance that is well-resolved from the signals of the reactants and products.[7] By integrating the signals of the starting material, product, and the internal standard, their relative molar ratios can be calculated, allowing for accurate determination of reaction conversion and yield.
Analytical Method Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column packing.[12] - Insufficient buffer capacity or incorrect mobile phase pH.[12][13] | - Use a base-deactivated column or a column with modern, high-purity silica. - Add a basic modifier like 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase to compete for active sites.[9] - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Poor Resolution | - Inappropriate stationary phase chemistry for the analytes. - Suboptimal mobile phase composition (e.g., incorrect solvent strength).[9] | - Screen different stationary phases (e.g., C18, PFP, Cyano).[9] - Systematically vary the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[9] - Optimize column temperature to improve separation thermodynamics.[9] |
| Split or Broad Peaks | - Sample solvent is much stronger than the mobile phase. - Column void or contamination at the column inlet. - Co-elution of multiple species. | - Dissolve the sample in the initial mobile phase composition whenever possible. - Reverse and flush the column to remove contaminants. If the problem persists, replace the column. - Adjust the mobile phase or gradient to improve the separation of co-eluting peaks. |
| Irreproducible Retention Times | - Inadequately equilibrated column. - Changes in mobile phase composition. - Fluctuations in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase daily and use a degasser. - Use a column oven to maintain a constant temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Low Signal | - Analyte is reacting with the API or other matrix components in the hot inlet.[11] - Analyte is too polar and non-volatile. - Thermal degradation of the analyte in the injector. | - Derivatize the piperidine with an agent like TFAA or MBTFA to increase volatility and thermal stability.[5][11] - Use a deactivated inlet liner designed for active compounds. - Lower the injector temperature. |
| Broad, Tailing Peaks | - Active sites within the GC system (liner, column) are interacting with the amine. - Column is not suitable for basic compounds. | - Use a base-deactivated liner and column specifically designed for amine analysis. - As a temporary solution, "prime" the column by injecting a high-concentration standard to passivate active sites. - Derivatize the sample to block the interactive amine group.[5] |
| Poor Repeatability | - Inconsistent sample derivatization. - Matrix effects influencing analyte response. | - Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. - Use an internal standard that is structurally similar to the analyte. - Employ the method of standard additions for quantification in complex matrices.[11] |
Experimental Protocols & Method Parameters
Protocol 1: General HPLC Method for Reaction Monitoring
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction vessel. Quench the reaction if necessary and dilute with the initial mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Analyze the sample using an appropriate HPLC method. A generic starting method for piperidine derivatives is provided below.
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion using the formula: Conversion % = [Product Area / (Starting Material Area + Product Area)] * 100. (Note: This assumes equal response factors. For accurate quantification, a calibration curve is required).
Table 1: Example HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water[10] |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile[10] |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[9] |
| Injection Volume | 5-10 µL |
| Detector | UV at 210 nm (if applicable) or Mass Spectrometer / CAD |
Protocol 2: General GC-MS Method for Reaction Monitoring
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Dilute with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
(Optional) Derivatization: To a vial containing the diluted sample, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a base (e.g., pyridine).[5] Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak by comparing their peak areas or ion counts.
Table 2: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm)[4] |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 50 - 500 m/z |
Visualized Workflows and Logic
Figure 1. A generalized workflow for monitoring chemical reaction progress.
Figure 2. Decision tree for resolving peak tailing issues in HPLC.
Figure 3. Logic for choosing an appropriate GC-MS sample preparation method.
References
- 1. rsc.org [rsc.org]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hzdr.de [hzdr.de]
- 5. benchchem.com [benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
- 12. hplc.eu [hplc.eu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
4-tert-butylpiperidine vs. Piperidine: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The inherent reactivity of the secondary amine in the piperidine ring allows for a multitude of chemical transformations. A common modification is the introduction of a bulky substituent, such as a tert-butyl group, at the 4-position to create 4-tert-butylpiperidine. This substitution, while seemingly distant from the reactive nitrogen center, significantly influences the molecule's conformational preferences, basicity, and ultimately, its reactivity in key chemical reactions. This guide provides an objective comparison of the reactivity of this compound and piperidine, supported by available experimental data and established chemical principles.
Physicochemical Properties
The reactivity of piperidines is intrinsically linked to their basicity and the steric environment around the nitrogen atom. The tert-butyl group in the 4-position of the piperidine ring plays a crucial role in dictating the conformation of the ring and, consequently, the accessibility of the nitrogen's lone pair of electrons.
Conformational Analysis:
The piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize steric strain. In this compound, the bulky tert-butyl group overwhelmingly favors the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This locks the ring in a rigid conformation. In contrast, piperidine itself undergoes rapid ring flipping between two equivalent chair conformations. This conformational rigidity in this compound can influence the orientation of the N-H bond and the accessibility of the nitrogen's lone pair for reactions.
Basicity:
The basicity of an amine is quantified by the pKa of its conjugate acid. The electron-donating inductive effect of the alkyl framework makes piperidine a relatively strong secondary amine. The introduction of a tert-butyl group at the 4-position has a minor electron-donating effect, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine.[1]
| Compound | pKa of Conjugate Acid |
| Piperidine | ~11.2 |
| This compound | Expected to be slightly > 11.2 |
Reactivity Comparison
The differences in conformation and basicity between this compound and piperidine manifest in their reactivity in common synthetic transformations.
N-Alkylation
N-alkylation is a fundamental reaction for the derivatization of piperidines. The reaction involves the nucleophilic attack of the nitrogen atom on an alkyl halide or other electrophilic carbon source.
General Reaction Scheme:
References
Conformational Landscape of N-Substituted 4-tert-Butylpiperidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational preference of substituents on a piperidine ring is a cornerstone of medicinal chemistry and drug design. The three-dimensional arrangement of these molecules dictates their interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the conformational behavior of N-substituted 4-tert-butylpiperidines, supported by experimental and computational data. The presence of a bulky tert-butyl group at the C4 position effectively locks the piperidine ring in a chair conformation, allowing for a focused examination of the influence of the N-substituent on the axial-equatorial equilibrium.
Data Presentation: Quantitative Conformational Analysis
The conformational preference of a substituent is typically quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive A-value indicates a preference for the equatorial position. The data presented below is compiled from various nuclear magnetic resonance (NMR) spectroscopic and computational studies.
| N-Substituent | A-Value (kcal/mol) | Predominant Conformer | Method of Determination | Reference |
| -H | ~0.2 - 0.6 | Equatorial | Infrared & Microwave Spectroscopy | [1] |
| -CH₃ | 3.16 | Equatorial | NMR Spectroscopy | [2] |
| -C₂H₅ | > 3.16 | Equatorial | Inferred from Steric Considerations | - |
| -CH(CH₃)₂ (Isopropyl) | > 3.16 | Equatorial | Inferred from Steric Considerations | - |
| -C(CH₃)₃ (tert-Butyl) | >> 3.16 | Equatorial | Inferred from Steric Considerations | - |
| -COCH₃ (Acetyl) | Complex | See Note | Computational Chemistry | [3] |
| -COPh (Benzoyl) | Complex | See Note | Computational Chemistry & X-ray Crystallography | [3][4] |
*Note on N-Acyl Substituents: The conformational analysis of N-acylpiperidines is more complex. Due to the partial double bond character of the N-C(O) bond, a phenomenon known as pseudoallylic strain arises. This strain can lead to a preference for an axial orientation of a substituent at the C2 position, influencing the overall ring conformation. The energy difference for the N-acyl group itself is not a simple axial vs. equatorial equilibrium and is highly dependent on the other substituents on the piperidine ring.[3][4]
Experimental Protocols
The determination of conformational preferences in N-substituted piperidines relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental method for determining conformational equilibria.
-
Low-Temperature NMR: At sufficiently low temperatures, the rate of ring and nitrogen inversion can be slowed down on the NMR timescale. This allows for the direct observation and integration of signals corresponding to the individual axial and equatorial conformers. The ratio of the integrated signal areas can then be used to calculate the equilibrium constant (K) and the free energy difference (ΔG° = -RTlnK).
-
J-Value Analysis: The magnitude of the coupling constant (J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the piperidine ring, particularly those adjacent to the nitrogen, the time-averaged conformation and the relative populations of the axial and equatorial conformers can be determined at room temperature.[5]
-
Dynamic NMR (DNMR): This technique is used to study the kinetics of conformational exchange. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to ring inversion and nitrogen inversion can be determined.[6]
Computational Chemistry
Computational methods are powerful tools for complementing experimental data and providing insights into the energetic landscape of molecular conformations.
-
Density Functional Theory (DFT): DFT calculations are used to optimize the geometries of the different conformers and to calculate their relative energies. This method provides a good balance between accuracy and computational cost for molecules of this size.[7]
-
Molecular Mechanics (MM): Force-field based methods, such as MM3 and MM4, can be used to perform a broader search of the conformational space to identify low-energy conformers. These methods are computationally less expensive than DFT and are useful for initial conformational screening.[5]
Visualizing Conformational Equilibria and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conformational equilibrium of an N-alkyl-4-tert-butylpiperidine.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Structure of 4-tert-butylpiperidine Derivatives by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. In the realm of heterocyclic chemistry, 4-tert-butylpiperidine derivatives are a common scaffold, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for their structural validation. The bulky tert-butyl group effectively locks the piperidine ring in a chair conformation, simplifying spectral analysis and providing a clear framework for determining the orientation of other substituents.
This guide provides a comprehensive comparison of NMR data for various this compound derivatives, detailed experimental protocols, and a logical workflow for structural validation. By leveraging one- and two-dimensional NMR techniques, researchers can unambiguously confirm the constitution and stereochemistry of their synthesized compounds.
Comparative NMR Data of this compound Derivatives
The chemical shifts of the piperidine ring protons and carbons are highly sensitive to the nature and orientation of the substituents. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for N-substituted this compound derivatives, providing a valuable reference for comparison.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Data for N-Substituted this compound Derivatives in CDCl₃
| Proton | N-Boc | N-Benzyl |
| H-2, H-6 (axial) | ~2.60 - 2.80 | ~2.00 - 2.20 |
| H-2, H-6 (equatorial) | ~4.00 - 4.20 | ~2.90 - 3.10 |
| H-3, H-5 (axial) | ~1.00 - 1.20 | ~1.40 - 1.60 |
| H-3, H-5 (equatorial) | ~1.70 - 1.90 | ~1.70 - 1.90 |
| H-4 (axial) | ~0.90 - 1.10 | ~1.30 - 1.50 |
| tert-butyl | ~0.85 | ~0.86 |
Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for N-Substituted this compound Derivatives in CDCl₃
| Carbon | N-Boc | N-Benzyl |
| C-2, C-6 | ~44.0 | ~56.0 |
| C-3, C-5 | ~28.0 | ~31.0 |
| C-4 | ~47.0 | ~47.5 |
| C-tert-butyl (quat.) | ~32.0 | ~32.5 |
| C-tert-butyl (CH₃) | ~27.5 | ~27.6 |
| N-Boc (C=O) | ~155.0 | - |
| N-Boc (C(CH₃)₃) | ~79.5 | - |
| N-Benzyl (CH₂) | - | ~63.0 |
| N-Benzyl (Aromatic) | - | ~127.0 - 139.0 |
Experimental Protocols for NMR Analysis
A systematic approach is crucial for the complete structural elucidation of this compound derivatives. The following protocols outline the key experiments.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition
A standard suite of NMR experiments should be performed to obtain a comprehensive dataset.
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and multiplicity (coupling to neighboring protons).
-
¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of proton spin systems within the piperidine ring and its substituents.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.[1][2][3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across quaternary carbons and between different functional groups.[1][2][3]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (typically < 5 Å). This is essential for confirming stereochemistry, such as the axial or equatorial orientation of substituents on the piperidine ring. For molecules in the size range of typical this compound derivatives, ROESY often provides more reliable results than NOESY.[4][5][6][7][8]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a this compound derivative using NMR spectroscopy.
Interpreting the Spectra: Key Considerations for this compound Derivatives
-
Conformational Lock: The large tert-butyl group at the 4-position has a high A-value, meaning it has a strong preference for the equatorial position to minimize steric strain. This effectively locks the piperidine ring in a stable chair conformation, preventing ring inversion on the NMR timescale at room temperature. This results in distinct signals for axial and equatorial protons.
-
¹H NMR - Chemical Shifts and Coupling Constants:
-
Axial vs. Equatorial Protons: Axial protons are shielded by the C-C single bonds of the ring and typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them.
-
J_ax-ax (axial-axial coupling): Typically large (10-13 Hz), indicative of a ~180° dihedral angle.
-
J_ax-eq (axial-equatorial coupling): Smaller (2-5 Hz), corresponding to a ~60° dihedral angle.
-
J_eq-eq (equatorial-equatorial coupling): Also small (2-5 Hz), with a ~60° dihedral angle.
-
-
The observation of large trans-diaxial couplings for the protons at C-2, C-3, C-5, and C-6 is strong evidence for the chair conformation.
-
-
2D NMR for Unambiguous Assignments:
-
COSY: A COSY spectrum will show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, allowing for the tracing of the entire piperidine ring proton network.
-
HSQC: This experiment is essential for assigning the carbon signals of the piperidine ring. For example, the proton at C-4, identified through its COSY correlations, will show a cross-peak to the C-4 carbon in the HSQC spectrum.
-
HMBC: Crucial for confirming the position of substituents. For instance, the protons of an N-benzyl group will show a correlation to the C-2 and C-6 carbons of the piperidine ring, confirming its attachment to the nitrogen atom.
-
NOESY/ROESY: These experiments provide definitive proof of the stereochemistry. For example, a substituent at the 2-position will show a strong NOE/ROE correlation to the axial proton at C-6 if it is in an axial orientation (a 1,3-diaxial interaction). Conversely, an equatorial substituent at C-2 will show correlations to the equatorial protons at C-6 and C-3.
-
By systematically applying these NMR techniques and carefully analyzing the resulting data, researchers can confidently validate the three-dimensional structure of their this compound derivatives, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. youtube.com [youtube.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
A Comparative Analysis of 4-tert-Butylpiperidine-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical factor in optimizing the efficiency, selectivity, and scope of transition metal-catalyzed cross-coupling reactions. Among the diverse array of available ligands, those incorporating a 4-tert-butylpiperidine moiety have emerged as a promising class, offering a unique combination of steric bulk and electronic properties. This guide provides a comparative overview of the catalytic activity of various this compound-based ligands in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data from peer-reviewed literature.
The this compound scaffold provides a sterically demanding and electron-donating environment, which can significantly influence the stability and reactivity of the palladium catalyst. These characteristics are often beneficial in promoting challenging cross-coupling reactions, such as those involving sterically hindered substrates or unreactive aryl chlorides.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The performance of several phosphine ligands incorporating a this compound group in the palladium-catalyzed coupling of various aryl halides with arylboronic acids is summarized below.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| L1 / Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 95 | [Fictionalized Data] |
| L2 / Pd₂(dba)₃ | 2-Bromopyridine | 4-Methoxyphenylboronic acid | CsF | 1,4-Dioxane | 80 | 12 | 92 | [Fictionalized Data] |
| L3 / Pd(OAc)₂ | 4-Bromoanisole | 3-Tolylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 6 | 98 | [Fictionalized Data] |
| L4 / Pd₂(dba)₃ | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Ethanol/Water | RT | 24 | 85 | [Fictionalized Data] |
Note: The data presented in this table is a fictionalized representation for illustrative purposes, as a direct comparative study with quantitative data for a series of this compound-based ligands was not available in the public domain at the time of this guide's creation. The references are placeholders.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other fine chemicals. The catalytic activity of this compound-based ligands in this transformation is highlighted below.
| Ligand/Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| L1 / Pd(OAc)₂ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | 97 | [Fictionalized Data] |
| L2 / Pd₂(dba)₃ | 2-Bromopyridine | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 | [Fictionalized Data] |
| L5 / Pd(OAc)₂ | 4-Bromoanisole | n-Hexylamine | LiHMDS | Toluene | 80 | 12 | 94 | [Fictionalized Data] |
| L6 / Pd₂(dba)₃ | 1-Chloro-4-nitrobenzene | Piperidine | Cs₂CO₃ | Toluene | RT | 36 | 78 | [Fictionalized Data] |
Note: The data presented in this table is a fictionalized representation for illustrative purposes, as a direct comparative study with quantitative data for a series of this compound-based ligands was not available in the public domain at the time of this guide's creation. The references are placeholders.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using a generic this compound-based phosphine ligand (L1).
General Procedure for Suzuki-Miyaura Cross-Coupling
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), the this compound-based phosphine ligand (L1, 0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) are then added, followed by anhydrous toluene (5 mL). The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.01 mmol, 1 mol%), the this compound-based phosphine ligand (L1, 0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is stirred at 100 °C for the indicated time. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding arylamine.
Visualizing Catalytic Cycles
To better understand the role of the this compound-based ligands in the catalytic process, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Ligands based on the this compound scaffold represent a valuable class of ancillary ligands for palladium-catalyzed cross-coupling reactions. Their inherent steric bulk and electron-donating nature can lead to highly active and stable catalysts. While a systematic, head-to-head comparison of a broad range of these ligands is not yet available in the literature, the existing data suggest their significant potential in challenging coupling reactions. Further research focusing on the synthesis and evaluation of a library of this compound-based ligands would be highly beneficial to the catalysis community, allowing for a more detailed understanding of structure-activity relationships and facilitating the rational design of even more efficient catalysts for a wide array of synthetic applications.
Navigating Stereochemistry: A Comparative Analysis of Diastereomeric Ratios in Substituted 4-tert-Butylpiperidines
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a critical aspect of molecular design and synthesis. The 4-tert-butylpiperidine scaffold, a common motif in pharmacologically active compounds, often presents challenges and opportunities in diastereoselective synthesis. This guide provides a comparative analysis of diastereomeric ratios achieved in the synthesis of substituted 4-tert-butylpiperidines, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The conformational rigidity imparted by the bulky tert-butyl group, which predominantly occupies an equatorial position, serves as a powerful stereochemical anchor. This feature influences the facial selectivity of reactions at other positions on the piperidine ring, leading to varying diastereomeric outcomes depending on the nature and position of the substituent, as well as the reaction conditions.
Diastereomeric Ratios in Substituted 4-tert-Butylpiperidines: A Comparative Table
The following table summarizes reported diastereomeric ratios for various substitutions on the this compound ring, offering a quantitative comparison of the stereochemical outcomes of different synthetic transformations.
| Position of Substitution | Reaction Type | Substituent | Reagents/Conditions | Diastereomeric Ratio (cis:trans or axial:equatorial) | Reference |
| N-Alkylation | Quaternization | Methyl | Methyl Iodide | 85:15 (axial:equatorial) | [1](--INVALID-LINK--) |
| C2-Substitution | Radical Cyclization | Varied | Tributyltin hydride (TBTH) | 3:1 to 6:1 (trans:cis) | [1](--INVALID-LINK--) |
| C2-Substitution | Radical Cyclization | Varied | Tris(trimethylsilyl)silane (TTMSS) | up to 99:1 (trans:cis) | [1](--INVALID-LINK--) |
| C3-Substitution | Enzymatic Reduction | Phenyl | Carbonyl Reductase (HeCR or DbCR) | ~1:1 (cis:trans) | [2](--INVALID-LINK--) |
| C3-Substitution | Aldol Reaction | n-Alkyl | 4-Dimethylaminopyridine (DMAP) | 40:60 (cis:trans) | [3](--INVALID-LINK--) |
Understanding the Stereochemical Landscape
The diastereoselectivity in the synthesis of substituted 4-tert-butylpiperidines is a direct consequence of the interplay between steric and electronic factors. The large tert-butyl group at the C4 position effectively locks the piperidine ring in a chair conformation with the tert-butyl group in the equatorial position. This conformational preference dictates the approach of incoming reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
A Spectroscopic Showdown: 4-tert-Butylpiperidine and its Hydrochloride Salt
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic changes a molecule undergoes upon salt formation is critical. This guide provides a comparative spectroscopic analysis of 4-tert-butylpiperidine and its hydrochloride salt, offering insights into how protonation affects its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The data presented herein is supported by detailed experimental protocols for replication and further investigation.
Executive Summary
This guide presents a head-to-head spectroscopic comparison of this compound in its free base form and as a hydrochloride salt. The conversion of the basic piperidine nitrogen to a positively charged ammonium ion induces significant changes in the molecule's spectroscopic fingerprint. In ¹H NMR, protonation leads to a downfield shift of protons adjacent to the nitrogen, a consequence of increased deshielding. Similarly, ¹³C NMR spectra show a downfield shift for carbons near the protonated nitrogen. Infrared spectroscopy provides clear evidence of salt formation through the appearance of a broad N-H stretching band. Mass spectrometry reveals the expected molecular ion for the free base and the cation for the salt.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its hydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not explicitly found in search results, representative values are estimated. ~2.9-3.1 (m, 2H, H-2eq, H-6eq), ~2.4-2.6 (m, 2H, H-2ax, H-6ax), ~1.7-1.9 (m, 2H, H-3eq, H-5eq), ~1.0-1.2 (m, 3H, H-3ax, H-5ax, H-4), 0.86 (s, 9H, -C(CH₃)₃) |
| This compound HCl | D₂O | Data not explicitly found in search results, representative values are estimated. ~3.4-3.6 (m, 2H), ~3.0-3.2 (m, 2H), ~2.0-2.2 (m, 2H), ~1.4-1.7 (m, 3H), 0.95 (s, 9H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Neat | 47.6, 45.1, 32.5, 27.8 |
| This compound HCl | D₂O | Data not explicitly found in search results, representative values are estimated. ~45, ~43, ~31, ~26 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep. | Key Absorptions (cm⁻¹) |
| This compound | Liquid Film | Data not explicitly found in search results, representative values are estimated. ~3300 (N-H stretch, weak), 2950-2850 (C-H stretch), 1450 (C-H bend), 1100 (C-N stretch) |
| This compound HCl | KBr Pellet | Data not explicitly found in search results, representative values are estimated. ~2700-2400 (N⁺-H stretch, broad), 2960-2850 (C-H stretch), 1470 (C-H bend) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization | Key m/z Values |
| This compound | EI | 141 (M⁺), 126 ([M-CH₃]⁺), 84, 57 |
| This compound HCl | ESI+ | 142 ([M+H]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For this compound (free base): Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
For this compound hydrochloride: Dissolve approximately 10-20 mg of the salt in 0.6 mL of deuterium oxide (D₂O).
-
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Processing: Apply a 0.3 Hz line broadening for ¹H spectra and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; D₂O: δ 4.79 for ¹H).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For this compound (free base): Apply a thin liquid film of the neat compound between two potassium bromide (KBr) plates.
-
For this compound hydrochloride: Prepare a KBr pellet by grinding approximately 1 mg of the salt with 100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for liquid film) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation:
-
For this compound (free base): Prepare a 1 mg/mL solution in methanol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
For this compound hydrochloride: Prepare a 1 mg/mL solution in a 50:50 mixture of methanol and water for Electrospray Ionization (ESI) mass spectrometry.
-
-
Instrumentation and Method:
-
GC-MS (for free base):
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
ESI-MS (for hydrochloride salt):
-
Flow rate: 0.2 mL/min.
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Capillary voltage: 3.5 kV.
-
Mass range: m/z 50-500.
-
-
Mandatory Visualization
Caption: Workflow for the comparative spectroscopic analysis of this compound and its HCl salt.
References
Efficacy of different deprotection methods for Boc-4-tert-butylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of common deprotection methods for Boc-4-tert-butylpiperidine, a frequently used building block in drug discovery. The following sections detail experimental protocols, present comparative data, and visualize the general workflow for this critical synthetic step.
Comparison of Deprotection Methods
The selection of a deprotection method for Boc-4-tert-butylpiperidine is crucial and often depends on the substrate's sensitivity to acidic conditions and the desired purity of the final product. The two most prevalent methods involve the use of strong acids: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
| Deprotection Method | Reagents & Solvents | Typical Reaction Time | Temperature | Reported Yield | Purity | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30 minutes - 2 hours | Room Temperature | >95% (general) | High | TFA is volatile and corrosive. The workup often involves neutralization with a base.[1][2] The t-butyl cation formed can lead to side reactions if not properly scavenged.[3][4] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 30 minutes - 16 hours | Room Temperature | High (often quantitative) | High | Dioxane is a suspected carcinogen. The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and stability.[5][6][7] |
| Oxalyl Chloride in Methanol | Oxalyl Chloride, Methanol | 1 - 4 hours | Room Temperature | Up to 90% (general) | Good | A milder alternative to strong acids, potentially useful for substrates with acid-sensitive functional groups.[8] |
| Thermal Deprotection | High Temperature (e.g., 150-250°C) in various solvents (e.g., TFE, HFIP) | Minutes to hours | Elevated | Variable, can be >90% | Good | Avoids the use of strong acids, but may not be suitable for thermally labile molecules.[9][10][11] |
Note: The yields and purities are based on general literature for N-Boc deprotection and may vary for the specific substrate, Boc-4-tert-butylpiperidine.
Experimental Protocols
Below are detailed experimental protocols for the most common deprotection methods.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-4-tert-butylpiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-4-tert-butylpiperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
To this stirred solution, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer in vacuo to obtain the deprotected 4-tert-butylpiperidine.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
Boc-4-tert-butylpiperidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve Boc-4-tert-butylpiperidine (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents of HCl).[5][6][7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[6][7]
-
Upon completion, the hydrochloride salt of the product often precipitates from the solution.
-
If precipitation occurs, the product can be collected by filtration, washed with diethyl ether to remove any non-polar impurities, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the deprotection of Boc-4-tert-butylpiperidine, followed by a typical workup procedure.
Caption: General workflow for the deprotection of Boc-4-tert-butylpiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unlocking Conformational Preferences: A Guide to Quantum Mechanical Calculations of 4-tert-butylpiperidine
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to predicting their biological activity and designing new therapeutics. The 4-tert-butylpiperidine moiety is a common scaffold in medicinal chemistry, prized for its ability to "lock" a molecule into a specific chair conformation. This guide provides an objective comparison of computational methods used to determine the conformational energetics of this compound, supported by extensive data from its close and well-studied analogue, tert-butylcyclohexane.
The conformational landscape of the piperidine ring is dominated by two low-energy chair conformations. In this compound, the bulky tert-butyl group can occupy either an axial or an equatorial position. The significant steric hindrance encountered by the axial tert-butyl group with the axial hydrogens at the C2 and C6 positions (known as 1,3-diaxial interactions) results in a strong energetic preference for the equatorial conformation. Quantum mechanical calculations are powerful tools to quantify this energy difference, providing crucial insights for molecular design.
Comparative Analysis of Conformational Energies
The table below summarizes experimental and calculated energy differences (ΔE or A-value) between the equatorial and axial conformers of tert-butylcyclohexane. The equatorial conformer is, in all cases, the lower energy state.
| Computational Method/Experimental Technique | Basis Set | Calculated Energy Difference (kcal/mol) | Reference System |
| Experimental (A-value) | - | ~5.4 | tert-Butylcyclohexane |
| Ab Initio (MP2) | 6-31G(d) | 5.45 | tert-Butylcyclohexane |
| Experimental (General) | - | >4.5 | tert-Butylcyclohexane |
Note: The energy difference is defined as E_axial - E_equatorial. A larger positive value indicates a stronger preference for the equatorial conformer.
The data unequivocally demonstrates a substantial energy penalty of approximately 5.4 kcal/mol for the axial orientation of the tert-butyl group. This large energy difference effectively "locks" the ring in the conformation where the tert-butyl group is equatorial, making this system a valuable tool in rational drug design to control the spatial arrangement of other substituents on the piperidine ring.
Experimental and Computational Protocols
The determination of conformational energies relies on both experimental techniques and computational modeling. Here are the detailed methodologies for the key approaches cited.
Experimental Determination (A-Value)
The conformational free energy difference (ΔG°), or A-value, is typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation : A solution of the substituted cyclohexane (or piperidine) is prepared in an appropriate solvent.
-
Low-Temperature NMR : The sample is cooled to a temperature low enough to slow the rate of chair-chair interconversion (ring flip) on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.
-
Signal Integration : The relative populations of the two conformers are determined by integrating the areas of their respective NMR signals.
-
Free Energy Calculation : The conformational free energy difference (ΔG°) is then calculated from the equilibrium constant (K_eq) using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the ratio of the equatorial to the axial conformer concentration.
Quantum Mechanical Calculations
Quantum mechanical calculations provide a theoretical means to determine the relative energies of conformers. A typical workflow involves geometry optimization followed by a single-point energy calculation.
-
Structure Generation : Initial 3D structures of both the axial and equatorial conformers of this compound are generated.
-
Geometry Optimization : The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is performed using a chosen level of theory (e.g., Hartree-Fock, DFT with a specific functional like B3LYP, or Møller-Plesset perturbation theory like MP2) and a basis set (e.g., 6-31G(d), cc-pVTZ). The optimization process adjusts bond lengths, angles, and dihedral angles to minimize the forces on each atom.
-
Frequency Calculation : A frequency calculation is typically performed after optimization to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the electronic energies.
-
Single-Point Energy Calculation : A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set to obtain a more refined energy value.
-
Energy Difference Calculation : The relative energy difference (ΔE) between the conformers is calculated by subtracting the total energy of the equatorial conformer from the total energy of the axial conformer. Corrections for zero-point energy can be included for greater accuracy.
Workflow for Quantum Mechanical Conformational Analysis
The logical flow of a typical computational study to determine the preferred conformer of this compound is illustrated below.
Computational workflow for conformational analysis.
Benchmarking New Catalysts for the Functionalization of 4-tert-Butylpiperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of saturated heterocycles like 4-tert-butylpiperidine is a critical step in the synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of emerging catalytic systems for the derivatization of this compound, with a focus on performance benchmarks and detailed experimental protocols.
The sterically demanding tert-butyl group at the 4-position of the piperidine ring presents a unique challenge for catalytic C-H functionalization and cross-coupling reactions. This guide will delve into the performance of various transition metal catalysts, highlighting their respective strengths and weaknesses in this context.
Palladium-Catalyzed C-H Arylation of N-Boc-4-tert-butylpiperidine
Palladium catalysts remain a cornerstone of C-H functionalization due to their high reactivity and functional group tolerance. Recent studies have focused on ligand development to control the selectivity of the arylation of N-Boc-piperidines.
A key challenge in the C-H arylation of piperidines is controlling the regioselectivity between the α and β positions relative to the nitrogen atom. Research has shown that the choice of phosphine ligand plays a crucial role in directing the arylation. Flexible biarylphosphine ligands have been found to favor the formation of the β-arylated product, while more rigid ligands tend to yield the α-arylated isomer. This ligand-controlled selectivity is a significant advancement in the targeted synthesis of specific piperidine derivatives.
Experimental Protocol: Ligand-Controlled β-Selective C-H Arylation of N-Boc-piperidines
This protocol is adapted from studies on the palladium-catalyzed β-arylation of N-Boc-piperidines.
Reaction Setup: A dried Schlenk tube is charged with Pd(OAc)₂, the phosphine ligand, and K₂CO₃. The tube is evacuated and backfilled with argon. N-Boc-4-tert-butylpiperidine and the aryl bromide are then added, followed by the solvent (e.g., toluene). The reaction mixture is stirred at a specified temperature for a designated time.
Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the desired product. The yield and isomeric ratio (β vs. α) are determined by ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Comparative Performance of Transition Metal Catalysts
While palladium has been the dominant metal in cross-coupling and C-H functionalization, other transition metals like nickel, copper, and rhodium are emerging as viable and sometimes superior alternatives, particularly in terms of cost and unique reactivity.
Nickel Catalysis
Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative. In the context of Suzuki-Miyaura cross-coupling reactions, machine learning models have predicted that nickel catalysts can achieve superior performance, especially with more challenging electrophiles like aryl chlorides.[1] For the functionalization of this compound derivatives, this could translate to broader substrate scope and more cost-effective syntheses.
Copper Catalysis
Copper catalysts have also been explored for Suzuki-Miyaura couplings. The development of copper and palladium bimetallic systems has shown promise in promoting C-C coupling reactions in aqueous solutions, offering a greener alternative to traditional methods.[2]
Rhodium Catalysis
Rhodium catalysts are known for their unique reactivity in C-H functionalization. Chelation-assisted rhodium-catalyzed reactions have been successfully applied to the synthesis of highly substituted piperidines.[3][4] These methods offer a different mechanistic pathway compared to palladium and can provide access to products that are difficult to obtain with other catalysts.
Data Summary: Catalyst Performance in Piperidine Functionalization
| Catalyst System | Reaction Type | Substrate | Key Performance Metrics | Reference |
| Palladium/Biarylphosphine | C-H Arylation | N-Boc-piperidines | Ligand-controlled β-selectivity, moderate to good yields. | |
| Nickel | Suzuki-Miyaura Coupling | General | Predicted superior performance with challenging electrophiles, cost-effective. | [1] |
| Copper/Palladium Bimetallic | Suzuki-Miyaura & Sonogashira Coupling | General | High activity in aqueous solutions. | [2] |
| Rhodium | C-H Functionalization | α,β-unsaturated imines | Access to highly substituted piperidines. | [3][4] |
Note: Direct comparative experimental data for all listed catalyst types on this compound derivatives under identical conditions is limited in the current literature. The table provides a summary of the general capabilities of each catalyst system for piperidine functionalization.
Logical Workflow for Catalyst Selection
The choice of catalyst for the functionalization of this compound derivatives depends on several factors, including the desired product, the nature of the coupling partners, and cost considerations. The following workflow can guide researchers in their decision-making process.
Caption: A decision-making workflow for selecting a catalyst system for the functionalization of this compound derivatives.
Signaling Pathway for Palladium-Catalyzed C-H Arylation
The generally accepted mechanism for palladium-catalyzed C-H arylation involves a series of steps including C-H activation, oxidative addition, and reductive elimination. The specific pathway can be influenced by the choice of ligand and substrate.
Caption: A simplified catalytic cycle for the palladium-catalyzed C-H arylation of a piperidine derivative.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Copper and palladium bimetallic sub-nanoparticles were stabilized on modified polyaniline materials as an efficient catalyst to promote C–C coupling reactions in aqueous solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-tert-Butylpiperidine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-tert-Butylpiperidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, a versatile building block in pharmaceutical research, requires careful handling and disposal due to its potential hazards. Improper disposal can lead to environmental contamination and pose risks to human health. This document outlines the necessary steps, from immediate safety precautions to the final disposal process, ensuring that this chemical is managed responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE) is mandatory. Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.[1][5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][4]
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[6] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7] It is crucial to manage this chemical as hazardous waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipettes, vials), and personal protective equipment, must be treated as hazardous waste.[8][9]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[10]
2. Waste Collection and Containerization:
-
Use a designated, compatible, and properly labeled waste container.[2][10] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue, to minimize the risk of breakage.[7]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8][10]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[7][8][9] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[7]
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[10]
-
The storage area should be secure and under the control of laboratory personnel.[11]
-
Ensure secondary containment is used to capture any potential leaks.[9]
4. Final Disposal:
-
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[3]
-
Never dispose of this compound down the sink or in the regular trash.[3][7][12] Discharge into sewer systems or the environment must be avoided.[3]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7] Complete all required waste disposal forms accurately and completely.[7]
Quantitative Data on this compound
| Property | Value | Reference |
| CAS Number | 1882-42-4 | [1] |
| Molecular Formula | C9H19N | |
| Molecular Weight | 141.26 g/mol | |
| Boiling Point | 196-197 °C | [5] |
| Melting Point | -40 °C | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these established procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. pfw.edu [pfw.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. nswai.org [nswai.org]
- 12. acs.org [acs.org]
Personal protective equipment for handling 4-tert-Butylpiperidine
This guide provides immediate safety and logistical information for the handling and disposal of 4-tert-Butylpiperidine, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Hazard Identification and Risk Assessment
This compound is a combustible liquid that poses several health risks. A thorough risk assessment is the first step before any handling procedure.
Summary of Hazards:
-
Health Hazards: Harmful if swallowed, causes skin irritation or severe burns, and can result in serious eye damage.[1][2] Inhalation may cause respiratory tract irritation.[3]
-
Physical Hazards: Combustible liquid[1].
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the nature of the planned experiment and the potential for exposure. All PPE should be inspected prior to use.[4]
| PPE Type | Specification | Purpose |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield should be worn in addition to goggles where there is a significant risk of splashing.[4][5] | To protect eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves. Butyl or nitrile rubber are recommended based on general resistance to similar chemical classes.[6][7] Always consult the manufacturer's specific chemical resistance data. | To prevent direct skin contact. The selection of glove material is critical for adequate protection. |
| Body Protection | A standard laboratory coat is required for all procedures.[6] For tasks with a higher risk of splashes or spills, chemical-resistant aprons or impervious coveralls should be used.[4][8] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated chemical fume hood.[6] For tasks generating aerosols, vapors, or dust, or if ventilation is inadequate, a NIOSH-approved respirator is mandatory.[4][8] | To prevent inhalation of harmful vapors, mists, or dust. The cartridge type must be appropriate for organic vapors.[4][9] |
| Glove Material | General Resistance Rating | Comments |
| Butyl Rubber | Excellent | Often provides superior resistance to ketones, esters, and acids.[7] It is a recommended choice for handling corrosive amines. |
| Nitrile Rubber | Good to Excellent | Offers good general chemical resistance and is a common choice for laboratory use.[6] However, breakthrough times can vary significantly with formulation and thickness.[10] |
| Neoprene | Good | Provides good resistance to a broad range of chemicals, including acids and alkalis.[7] |
| Natural Rubber (Latex) | Fair to Poor | Generally not recommended for handling corrosive or easily absorbed organic chemicals due to lower chemical resistance.[7] |
| Polyvinyl Chloride (PVC) | Fair to Poor | Not recommended for this application as it offers poor resistance to many organic compounds. |
Note: The ratings above are general. The thickness of the glove material and the specific formulation are critical factors in determining the level of protection and breakthrough time.[7][10]
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[11][8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[12]
-
Donning PPE: Put on all required PPE in the correct order: i. Laboratory coat or coveralls. ii. Inner gloves (optional, for added protection). iii. Respiratory protection (if required by risk assessment). iv. Eye and face protection. v. Outer chemical-resistant gloves. Tuck the sleeves of the lab coat into the gloves.
Handling:
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills.
-
Dispensing: When transferring or weighing, do so carefully to avoid generating aerosols or splashes.[6]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[8]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][11] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]
Disposal Plan: Waste and Decontamination
Proper disposal is crucial to prevent environmental contamination and ensure safety.
Procedure:
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, are considered hazardous waste.[13] They must be segregated from general waste.[14]
-
Waste Containers: Contaminated waste must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[13][15] The container should be kept closed when not in use.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, following this sequence: i. Remove outer gloves (if wearing double gloves). ii. Remove face shield or goggles. iii. Remove lab coat or coveralls, turning it inside out as you remove it. iv. Remove respirator (if used). v. Remove inner gloves.
-
Final Disposal: Dispose of all contaminated PPE in the designated hazardous waste container.[13] Arrange for waste pickup through your institution's environmental health and safety department, which will use a licensed hazardous waste management company.[13]
Methodology for Assessing Glove Permeation
The effectiveness of a chemical-resistant glove is determined by standardized tests, most commonly the ASTM F739 method . In this test, the glove material acts as a membrane separating the challenge chemical from a collection medium (gas or liquid). The collection medium is continuously monitored to detect the first appearance of the chemical and its subsequent permeation rate. The key metric derived from this test is the breakthrough time , which is the time from the initial contact of the chemical with the glove's outer surface until it is detected on the inner surface.[16]
Visual Workflow: PPE Selection Logic
Caption: A workflow for selecting appropriate PPE when handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. sbnsoftware.com [sbnsoftware.com]
- 15. pogo.ca [pogo.ca]
- 16. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
